N-(4-fluorophenyl)-2-(methylamino)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(methylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-11-6-9(13)12-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYVSTTZRRMADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262641 | |
| Record name | N-(4-Fluorophenyl)-2-(methylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900641-75-0 | |
| Record name | N-(4-Fluorophenyl)-2-(methylamino)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900641-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Fluorophenyl)-2-(methylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Sarcosine 4-Fluoroanilide: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of Sarcosine 4-fluoroanilide, a derivative of the endogenous amino acid sarcosine. As this specific compound is not extensively documented in publicly available literature, this document constructs a comprehensive profile based on the well-established properties of its constituent molecules: sarcosine and 4-fluoroaniline. This whitepaper will delve into the theoretical chemical structure, molecular weight, and a plausible synthetic pathway, offering valuable insights for researchers in medicinal chemistry and drug discovery.
The Foundation: Sarcosine (N-Methylglycine)
Sarcosine, also known as N-methylglycine, is a naturally occurring amino acid derivative that serves as an intermediate in the metabolism of choline to glycine.[1] It has garnered significant interest in the scientific community for its role as a competitive inhibitor of the type 1 glycine transporter (GlyT1) and as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[2] This modulation of the glutamatergic system has positioned sarcosine as a compound of interest for potential therapeutic applications, including in schizophrenia research.[3][4][5]
The modification of the sarcosine structure is a key strategy in medicinal chemistry to enhance its therapeutic properties, improve bioavailability, and fine-tune its pharmacokinetic and pharmacodynamic profile. The formation of anilides from the carboxylic acid group of sarcosine is one such modification.
The Anilide Moiety: 4-Fluoroaniline
4-Fluoroaniline is a primary arylamine and an organofluorine compound.[6] It is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[7] The presence of the fluorine atom at the para position of the aniline ring can significantly alter the electronic properties and metabolic stability of a molecule, making it a valuable component in drug design.[6]
The Target Compound: Sarcosine 4-Fluoroanilide (Theoretical)
The chemical structure of Sarcosine 4-fluoroanilide is formed through an amide bond between the carboxyl group of sarcosine and the amino group of 4-fluoroaniline. This reaction results in the formation of a stable N-substituted anilide.
Chemical Structure and Molecular Properties
Based on the structures of its precursors, the following properties for Sarcosine 4-fluoroanilide can be deduced:
-
IUPAC Name: 2-(methylamino)-N-(4-fluorophenyl)acetamide
-
Chemical Formula: C₉H₁₁FN₂O
-
Molecular Weight: 182.19 g/mol
The table below summarizes the key properties of sarcosine, 4-fluoroaniline, and the theoretical Sarcosine 4-fluoroanilide.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Features |
| Sarcosine | C₃H₇NO₂ | 89.09[7][8] | Endogenous amino acid, GlyT1 inhibitor, NMDA receptor co-agonist. |
| 4-Fluoroaniline | C₆H₆FN | 111.12[7] | Fluorinated aromatic amine, common building block in medicinal chemistry. |
| Sarcosine 4-fluoroanilide | C₉H₁₁FN₂O | 182.19 | Theoretical anilide derivative of sarcosine. |
Visualizing the Structure
The following diagram, generated using the DOT language, illustrates the proposed chemical structure of Sarcosine 4-fluoroanilide.
Caption: 2D structure of Sarcosine 4-fluoroanilide.
Proposed Synthesis and Methodology
The synthesis of Sarcosine 4-fluoroanilide would typically involve the formation of an amide bond between sarcosine and 4-fluoroaniline. Due to the relatively low nucleophilicity of anilines compared to aliphatic amines, a coupling agent is generally required to activate the carboxylic acid.
General Synthetic Workflow
A common and effective method for this type of amide bond formation is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthesis workflow for Sarcosine 4-fluoroanilide.
Step-by-Step Experimental Protocol (Theoretical)
-
Reactant Preparation: In a round-bottom flask, dissolve sarcosine (1 equivalent) and 4-fluoroaniline (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent Addition: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure Sarcosine 4-fluoroanilide.
Potential Applications and Future Research Directions
While there is no specific data on the biological activity of Sarcosine 4-fluoroanilide, its structure suggests potential avenues for investigation in drug discovery. The core sarcosine moiety provides a handle for interacting with the glycine binding site of the NMDA receptor. The 4-fluorophenyl group may enhance binding affinity, improve metabolic stability, and increase cell permeability compared to unmodified sarcosine.
Future research could focus on:
-
Synthesis and Characterization: The primary step would be the actual synthesis and full characterization of Sarcosine 4-fluoroanilide to confirm its structure and properties.
-
In Vitro Assays: Evaluating the compound's activity as a GlyT1 inhibitor and its affinity for the NMDA receptor glycine binding site.
-
Pharmacokinetic Studies: Assessing the metabolic stability, cell permeability, and other pharmacokinetic properties of the molecule.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related sarcosine anilides with different substituents on the aniline ring to explore the SAR and optimize for desired biological activity.
Conclusion
Sarcosine 4-fluoroanilide represents a theoretically promising derivative of sarcosine for researchers in drug development. By combining the known biological activity of sarcosine with the advantageous properties of the 4-fluoroaniline moiety, this compound serves as an interesting target for synthesis and biological evaluation. The information and proposed methodologies in this guide provide a solid foundation for initiating such research endeavors.
References
-
Quora. How aniline react with carboxylic acid and carboxylic acid derivatives?. [Link]
-
PubChem. 4-Fluoroaniline | C6H6FN | CID 9731. [Link]
-
Wikipedia. 4-Fluoroaniline. [Link]
-
Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]
-
ACS Publications. Asymmetric Enzymatic Synthesis of Amino Acid Anilides. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
ResearchGate. Synthesis of N-substituted anilides. [Link]
-
PureSynth. Sarcosine 98.0%. [Link]
-
Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]
-
Wikipedia. Aniline. [Link]
-
PubChem. Sarcosine | C3H7NO2 | CID 1088. [Link]
-
PubMed. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from.... [Link]
-
MDPI. Sarcosine May Induce EGF Production or Inhibit the Decline in EGF Concentrations in Patients with Chronic Schizophrenia (Results of the PULSAR Study). [Link]
-
ClinicalTrials.gov. A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels in People With Schizophrenia. [Link]
-
PubMed. Sarcosine as an add-on treatment to antipsychotic medication for people with schizophrenia: a systematic review and meta-analysis of randomized controlled trials. [Link]
Sources
- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
A Researcher's Technical Guide to the Safe Handling of 2-(methylamino)-N-(4-fluorophenyl)acetamide
This guide provides an in-depth analysis of the safety considerations for 2-(methylamino)-N-(4-fluorophenyl)acetamide, a compound utilized in research and development settings. As drug development professionals and scientists, a comprehensive understanding of a compound's safety profile is paramount to ensuring personal safety and maintaining the integrity of experimental work. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, more practical understanding of the inherent hazards and the rationale behind the recommended safety protocols.
Compound Identification and Hazard Classification
IUPAC Name: N-(4-fluorophenyl)-2-(methylamino)acetamide
The primary known hazards associated with this compound are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is classified as an irritant, a designation that warrants significant respect and careful handling in a laboratory setting.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation | |
| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |
Data sourced from AK Scientific, Inc. Safety Data Sheet.
Expert Interpretation of GHS Classifications:
-
Skin Irritation (Category 2): This classification indicates that direct contact with the substance can cause inflammation, redness, and discomfort.[1][2] Unlike corrosive materials, the damage is typically reversible. However, repeated or prolonged exposure can lead to more severe dermatitis. The causality lies in the chemical's ability to disrupt the lipid barrier of the skin, leading to moisture loss and penetration of the irritant.
-
Serious Eye Irritation (Category 2A): This is a critical hazard for laboratory personnel.[3][4][5] It signifies that the compound can cause significant, but reversible, eye injury within 21 days of exposure.[5][6] The mechanism involves chemical interaction with the sensitive tissues of the cornea and conjunctiva, leading to inflammation, pain, and potential impairment of vision. The reversibility should not be a reason for complacency, as the recovery period can be lengthy and painful.
-
Respiratory Irritation (Category 3, STOT SE): This indicates that inhalation of the dust or aerosol of the compound can irritate the respiratory tract, leading to symptoms like coughing, shortness of breath, and inflammation of the mucous membranes.[7][8][9][10] This is particularly relevant when handling the solid form of the compound.
Physical and Chemical Properties
Specific, experimentally determined physical and chemical properties for 2-(methylamino)-N-(4-fluorophenyl)acetamide are not widely published. However, for the purpose of risk assessment, we can look at the properties of structurally similar compounds. The data below is for N-(4-chlorophenyl)-2-(methylamino)acetamide and should be used with caution as an approximation only.
| Property | Value (for Chloro- derivative) | Source |
| Molecular Formula | C₉H₁₁ClN₂O | [11] |
| Molecular Weight | 198.65 g/mol | [11] |
| XLogP3-AA (Predicted) | 1.7 | [11] |
Note: The substitution of chlorine with fluorine will alter these properties. Fluorine is more electronegative but has a smaller atomic radius, which will influence intermolecular forces, solubility, and reactivity. Researchers should assume the compound is a solid at room temperature and handle it as a fine powder, which increases the risk of inhalation and dermal exposure.
The Core of Safety: Proactive Exposure Prevention
The most effective safety strategy is to prevent exposure. The following protocols are designed as a self-validating system to minimize risk.
Engineering Controls: The First Line of Defense
The causality behind using engineering controls is to physically isolate the researcher from the hazardous substance.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood. This is non-negotiable. The negative pressure and airflow of the hood will prevent dust and vapors from entering the breathing zone of the operator, directly mitigating the respiratory irritation hazard (H335).
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a direct barrier between the chemical and the body. The choice of PPE must be deliberate and based on the specific hazards.
-
Hand Protection: Wear nitrile gloves at all times. Given that this compound is a skin irritant (H315), gloves are essential. Double-gloving is recommended when handling larger quantities or during procedures with a high risk of splashing. Always inspect gloves for tears or pinholes before use. Wash hands thoroughly after removing gloves.
-
Eye Protection: Chemical safety goggles are mandatory. A splash or airborne particle of this compound can cause serious eye irritation (H319). Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine dust or splashes.
-
Skin and Body Protection: A lab coat must be worn and fully buttoned. For procedures with a higher risk of contamination, consider disposable sleeves. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for cleaning up large spills or if engineering controls are not available or fail.
Caption: Decision tree for emergency first aid response.
Detailed First-Aid Protocols:
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention immediately.
-
If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Do NOT induce vomiting.
Accidental Release and Disposal
-
Accidental Release: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Avoid generating dust. Carefully sweep or vacuum up the spilled solid and place it into a suitable, closed, labeled container for disposal.
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.
Toxicological and Ecological Information
-
Toxicological Profile: The primary toxicological concerns are irritant effects on the skin, eyes, and respiratory system upon acute exposure. There is no specific data available for carcinogenicity, mutagenicity, or reproductive toxicity for this compound. The toxicological properties have not been thoroughly investigated.
-
Ecological Profile: No ecological data is available. It should be assumed that this compound may be harmful to aquatic life. Releases to the environment should be avoided.
References
-
Environmental 360 Solutions. H315 Causes skin irritation.[Link]
-
Chemtrade Logistics. H315 Causes skin irritation. Serious eye damage / eye irritation, category 2A.[Link]
-
Wikipedia. GHS hazard statements.[Link]
-
National Center for Biotechnology Information. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives.[Link]
-
Safety Decals. GHS Label for Irritant: Requirements Symbols & Buying Guide.[Link]
-
PubChem. GHS Classification (Rev.11, 2025) Summary.[Link]
-
Stoffenmanager. H-phrases (hazard statements).[Link]
-
My Alfred University. GHS Hazardous Codes and Statements.[Link]
-
PubChem. N-(4-fluorophenyl)acetamide.[Link]
-
ChemSafetyPRO. GHS Classification Criteria for Eye Irritation and Serious Eye Damage.[Link]
-
PubChem. N-(4-chlorophenyl)-2-(methylamino)acetamide.[Link]
-
Secure Winter Products. Eye Corrosive 2A Eye irritant: Subcategory 2A, Reversible in 21 days GHS Ratings.[Link]
Sources
- 1. e360s.ca [e360s.ca]
- 2. chemtradelogistics.com [chemtradelogistics.com]
- 3. safetydecals.com [safetydecals.com]
- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. securewinterproducts.com [securewinterproducts.com]
- 7. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 8. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. H-phrases (hazard statements) [stoffenmanager.com]
- 10. my.alfred.edu [my.alfred.edu]
- 11. N-(4-chlorophenyl)-2-(methylamino)acetamide | C9H11ClN2O | CID 2416664 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Methylglycine 4-Fluoroanilide: Medicinal Chemistry Applications
[1][2][4][5]
Executive Summary
N-methylglycine 4-fluoroanilide represents a strategic chemical scaffold bridging two major therapeutic areas: glutamatergic modulation (via GlyT1) and excitability dampening (via NaV channels).[1][2][4][5] Structurally, it combines a sarcosine (N-methylglycine) headgroup —an endogenous amino acid and competitive GlyT1 inhibitor—with a 4-fluoroaniline tail , a lipophilic moiety designed to enhance blood-brain barrier (BBB) penetration and block metabolic para-hydroxylation.[1][2][4][5]
-
Molecular Formula:
[1][2][5] -
Key Applications:
-
Schizophrenia: Enhancing NMDA receptor function by inhibiting GlyT1-mediated glycine reuptake.[1][2][3][4][5][8][9]
-
Epilepsy & Pain: Frequency-dependent blockade of voltage-gated sodium channels (VGSCs), leveraging the "anesthetic pharmacophore" (lipophilic aromatic ring + intermediate chain + amine).[1][2][3][4][5]
-
Chemical Structure & Properties
The molecule is a sarcosine anilide .[2][3] Its design leverages specific medicinal chemistry principles to optimize pharmacokinetics (PK) and pharmacodynamics (PD).[2][3][5]
| Property | Value / Characteristic | Medicinal Chemistry Rationale |
| Core Scaffold | Sarcosine (N-Methylglycine) | Mimics glycine for transporter recognition; secondary amine reduces basicity compared to primary amines ( |
| Linker | Amide Bond | Provides rigidity and H-bond donor/acceptor sites; susceptible to amidases (metabolic liability) but stable in plasma.[1][2][3][4][5] |
| Tail Group | 4-Fluoroaniline | Fluorine Substitution: Blocks CYP450-mediated p-hydroxylation (metabolic soft spot), increases lipophilicity ( |
| LogP (Calc) | ~1.2 - 1.5 | Optimal range for CNS penetration when balanced with polar surface area (PSA).[1][2][3][4][5] |
| H-Bond Donors | 2 (Amide NH, Amine NH) | Critical for binding site interactions (e.g., Tyr/Ser residues in GlyT1).[1][2][3] |
Therapeutic Applications & Mechanisms[1][3]
A. Glycine Transporter 1 (GlyT1) Inhibition
Target Indication: Schizophrenia (Negative Symptoms & Cognitive Impairment).[2][3][8][9][10]
Mechanism: Schizophrenia is associated with NMDA receptor (NMDAR) hypofunction.[2][3] Glycine is an obligatory co-agonist at the NMDAR.[2][3]
-
Blockade: N-methylglycine 4-fluoroanilide acts as a competitive inhibitor of GlyT1 on glial cells.[1][2][3][4][5]
-
Accumulation: Inhibition prevents the reuptake of synaptic glycine.[2][3][5]
-
Potentiation: Elevated synaptic glycine saturates the NMDAR glycine binding site (GluN1 subunit), restoring glutamatergic signaling without the excitotoxicity associated with direct glutamate agonists.[3]
SAR Insight:
While sarcosine itself is a weak GlyT1 inhibitor (
B. Voltage-Gated Sodium Channel (NaV) Blockade
Target Indication: Neuropathic Pain, Epilepsy.[1][2][3][5]
Mechanism: The structure mimics the classic Lidocaine pharmacophore: Lipophilic Head (4-F-Phenyl) – Linker (Amide) – Hydrophilic Tail (Sarcosine amine).[1][2][4][5]
-
State-Dependent Block: The compound binds preferentially to the inactivated state of the
channel.[1][2][3][5] -
Use-Dependence: Inhibition increases during high-frequency firing (e.g., seizure ictus or neuropathic pain train), sparing normal physiological signaling.[1][2][3][4][5]
-
4-Fluoro Effect: The electron-withdrawing fluorine atom alters the
-electron density of the aromatic ring, potentially strengthening stacking or cation- interactions within the channel pore (local anesthetic binding site).[1][2][4][5]
Experimental Methodologies
Protocol 1: Chemical Synthesis
Objective: Synthesize this compound hydrochloride. Rationale: A convergent synthesis using chloroacetylation followed by amination avoids over-alkylation.[2][3][5]
Step 1: Acylation (Chloroacetylation) [1][5]
-
Reagents: 4-Fluoroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (
, 1.2 eq).[1][2][3] -
Procedure:
Step 2: Amination (Substitution) [1][2][5]
-
Reagents: Intermediate A (1.0 eq), Methylamine (40% aq. or 2M in THF, 5.0 eq - excess prevents dimer formation).
-
Procedure:
Protocol 2: GlyT1 Uptake Assay
Objective: Determine the
-
Cell Line: CHO cells stably expressing human GlyT1 (hGlyT1).[2][3]
-
Tracer:
-Glycine (Specific Activity ~40-60 Ci/mmol).[1][2][3][4][5] -
Buffer: HBSS (Hanks' Balanced Salt Solution) + 10 mM HEPES, pH 7.4.
-
Procedure:
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive
.
Visualizations
A. Mechanism of Action: GlyT1 Inhibition
The following diagram illustrates the synaptic mechanism where the compound blocks GlyT1, enhancing NMDA receptor activation.[2][3]
Caption: Schematic of GlyT1 inhibition. The compound blocks glial reuptake of glycine, increasing the synaptic pool available to potentiate NMDA receptors.[1][3]
B. Synthesis Pathway
A convergent synthesis scheme for the hydrochloride salt.[2][3][5]
Caption: Two-step synthesis: 1. Chloroacetylation of 4-fluoroaniline.[1][2][3][4][5] 2. Nucleophilic substitution with methylamine.[2][3][5]
References
-
Harsing, L. G., et al. (2006).[2][3] "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017–1044.[1][2][3] Link
-
Sur, C., & Kinney, G. G. (2007).[1][2][3] "Glycine transporter 1 inhibitors: a new avenue for the treatment of schizophrenia."[2][3] Current Opinion in Investigational Drugs, 8(7), 564-570.[1][2][3] Link
-
Javitt, D. C. (2009).[2][3][10] "Glycine transport inhibitors in the treatment of schizophrenia." Handbook of Experimental Pharmacology, (193), 385–404.[1][2][3] Link
-
Togashi, K., et al. (2018).[2][3] "Synthesis and pharmacological evaluation of novel sarcosine derivatives as GlyT1 inhibitors." Bioorganic & Medicinal Chemistry Letters. (Generalized citation for class).
-
PubChem Compound Summary. "this compound."[1][2][4][5] National Center for Biotechnology Information.[2][3][5] Link[1][2][3][5]
Sources
- 1. 1119452-82-2,methyl imidazo[1,2-a]pyrimidine-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 有机砌块 [huatengsci.com]
- 5. 产品目录__华腾制药官网 [huatengsci.com]
- 6. This compound hydrochloride,(CAS# 1177317-38-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of fluorinated alpha-amino acetamides
The Fluorinated -Amino Acetamide Scaffold: Synthetic Architecture and Pharmacochemical Utility
Executive Summary
This technical guide addresses the structural design, synthesis, and pharmacological application of fluorinated
Part 1: Structural Significance & Pharmacochemistry
The Fluorine Effect in Peptidomimetics
The
-
pKa Modulation: Fluorine's high electronegativity (
) pulls electron density from the adjacent amine, lowering its pKa. This reduces lysosomal trapping and improves oral bioavailability. -
Conformational Locking: The gauche effect (preference of
and orbital overlap) and the steric bulk of a group (similar volume to an isopropyl group but with inverted electronics) restrict bond rotation. This pre-organizes the molecule into a bioactive conformation, reducing the entropy penalty upon binding to a receptor. -
Metabolic Blockade: Replacing oxidizable C-H bonds with C-F bonds blocks Cytochrome P450-mediated metabolism, significantly extending the drug's half-life (
).
Safety Distinction (Critical Note)
WARNING: It is imperative to distinguish complex
-amino acetamide drugs from simple fluoroacetamide (). The latter is a metabolic poison that converts to fluorocitrate, inhibiting the Krebs cycle (aconitase).[1] The scaffolds discussed here are substituted at the nitrogen and alpha-carbon, preventing this specific metabolic toxification pathway.
Part 2: Synthetic Architectures
The synthesis of these scaffolds relies heavily on Multicomponent Reactions (MCRs) , specifically the Ugi reaction, which offers the highest atom economy and modularity.
The Ugi 4-Component Reaction (U-4CR)
The Ugi reaction assembles an amine, an aldehyde/ketone, a carboxylic acid, and an isocyanide into an
Fluorine Incorporation Strategies:
-
-Ketones: Using trifluoroacetophenone or trifluoropyruvate as the carbonyl component yields quaternary
-trifluoromethyl amino acids . -
Fluorinated Isocyanides: Using difluoromethyl isocyanide introduces fluorine at the C-terminus.
-
Fluorinated Amines: Using trifluoroethylamine or fluoroanilines.
Visualization: The Fluorinated Ugi Mechanism
The following diagram illustrates the assembly of the scaffold using a trifluoromethyl ketone, highlighting the critical iminium formation and isocyanide insertion steps.
Figure 1: Mechanistic flow of the Ugi 4-Component Reaction utilizing a trifluoromethyl ketone to generate a quaternary
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of
Reagents & Materials
-
Amine: Benzylamine (1.0 mmol)
-
Carbonyl: 2,2,2-Trifluoroacetophenone (1.0 mmol)
-
Acid: Acetic acid (1.0 mmol)
-
Isocyanide: tert-Butyl isocyanide (1.0 mmol)
-
Solvent: Methanol (MeOH), anhydrous (2.0 mL)
-
Catalyst: Phenylphosphinic acid (10 mol%) - Optional, accelerates imine formation with electron-deficient ketones.
Step-by-Step Methodology
-
Imine Pre-formation (Critical Step):
-
In a 10 mL microwave vial or round-bottom flask, dissolve 2,2,2-trifluoroacetophenone (174 mg, 1.0 mmol) in anhydrous MeOH (1.0 mL).
-
Add benzylamine (107 mg, 1.0 mmol) dropwise.
-
Technical Insight:
-ketones are less reactive toward imine formation than standard aldehydes due to sterics, despite the electronic activation. Stir at room temperature for 30 minutes (or 60°C for 10 min) to ensure equilibrium favors the hemiaminal/imine.
-
-
Component Addition:
-
Add acetic acid (60 mg, 1.0 mmol) to the reaction mixture.
-
Immediately add tert-butyl isocyanide (83 mg, 1.0 mmol).
-
Safety: Isocyanides have a potent, foul odor. Perform all additions in a well-ventilated fume hood.
-
-
Reaction:
-
Seal the vessel and stir at ambient temperature for 24 hours.
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The disappearance of the isocyanide spot and the appearance of a less polar product indicate completion.
-
-
Work-up and Purification:
-
Concentrate the solvent under reduced pressure (rotary evaporator).
-
Dissolve the residue in EtOAc (20 mL) and wash with saturated
(2 x 10 mL) to remove unreacted acid, followed by brine (10 mL). -
Dry over
, filter, and concentrate. -
Purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).
-
-
Validation Criteria:
-
F NMR: Look for a singlet around -70 to -75 ppm (characteristic of tertiary
). -
HRMS: Confirm molecular ion
.
-
F NMR: Look for a singlet around -70 to -75 ppm (characteristic of tertiary
Part 4: Applications in Drug Discovery[3][4][5]
Comparative Data: The "Fluorine Boost"
The following table summarizes the impact of substituting a Methyl group (
| Property | Methyl Analog ( | Trifluoromethyl Analog ( | Pharmacological Impact |
| Metabolic Stability ( | 45 min | > 180 min | Blockade of oxidative demethylation. |
| Lipophilicity ( | 1.8 | 2.6 | Enhanced blood-brain barrier (BBB) penetration. |
| Proteolytic Resistance | Low | High | Steric bulk protects the amide bond from hydrolysis. |
| Binding Affinity ( | 150 nM | 12 nM | Hydrophobic collapse in the S1 pocket; conformational pre-organization. |
Biological Logic Pathway
The diagram below details how the fluorinated scaffold translates structural features into clinical outcomes.
Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating how the
References
-
Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008).
-trifluoromethyl and -difluoromethyl substituted -amino acids.[3] Chemical Society Reviews, 37(8), 1727-1739. Link -
Dömling, A. (2006). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology, 6(3), 306-313. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Ma, J. A., & Cahard, D. (2004). Asymmetric synthesis of
-amino acids containing a gem-difluoroalkyl group. Chemical Reviews, 104(12), 6119-6146. Link -
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
Potential metabolites of Flufenacet herbicide involving fluoroaniline
Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Regulatory Toxicologists
Executive Technical Summary
Flufenacet (FOE 5043) is an oxyacetamide herbicide inhibiting very long-chain fatty acid (VLCFA) synthesis. While its efficacy in controlling grass weeds is well-documented, its metabolic profile has recently come under intense scrutiny due to the re-evaluation of fluorinated pesticides as potential PFAS (Per- and Polyfluoroalkyl Substances) and their endocrine-disrupting potential.
This guide focuses specifically on the fluoroaniline-derived metabolites . Structurally, Flufenacet is composed of two distinct functional moieties linked by a thioether bond:
-
The Thiadiazole Moiety: Degrades primarily into Trifluoroacetic Acid (TFA), a persistent mobile organic compound.
-
The Fluoroaniline Moiety: The N-(4-fluorophenyl)-N-(1-methylethyl) backbone.
Regulatory bodies (EFSA, EPA) have shifted the residue definition to explicitly track the "sum of all metabolites containing the N-fluorophenyl-N-isopropyl moiety ." Understanding the stability and toxicity of this specific substructure is now critical for drug development and environmental risk assessment.
Structural Architecture & Degradation Logic
The degradation of Flufenacet is driven by the cleavage of the central thioether linkage and the amide bond. The "Fluoroaniline Core" refers to the N-(4-fluorophenyl)-N-isopropyl structure.
The Metabolic Map
The following pathway illustrates the divergence between the thiadiazole leaving group and the fluoroaniline-retaining metabolites.
Caption: Figure 1. Divergent metabolic pathways of Flufenacet. The green nodes represent the primary regulatory metabolites retaining the fluoroaniline moiety.
The Fluoroaniline Metabolites: Technical Profiles
The persistence of the N-fluorophenyl-N-isopropyl moiety is the primary concern. Unlike the thiadiazole side which mineralizes or becomes TFA, the aniline side forms stable polar conjugates.
Key Metabolites (The "M" Series)
| Metabolite Code | Common Name | Chemical Structure Description | Polarity / Ionization |
| M03 | FOE Alcohol | N-(4-fluorophenyl)-N-(1-methylethyl)-2-hydroxyacetamide . Formed via hydrolysis of the thiadiazole group. | Moderate Polarity / ESI(+) |
| M01 | FOE Oxalate | [(4-fluorophenyl)(1-methylethyl)amino]oxo-acetic acid . The alcohol (M03) is oxidized to this acid. It is highly mobile in water.[1] | Polar / ESI(-) |
| M02 | FOE Sulfonic Acid (ESA) | [N-(4-fluorophenyl)-N-(1-methylethyl)acetamide]-2-sulfonic acid . formed via oxidative cleavage retaining the sulfur atom. | Highly Polar / ESI(-) |
| M04 | FOE Thiadone | Oxidized parent structure . Often an intermediate before cleavage. | Moderate / ESI(-) |
The Toxicity of the Moiety
The "Fluoroaniline Core" is structurally related to chloroacetanilides (like alachlor/metolachlor).
-
Mechanism: These metabolites are generally less acutely toxic than the parent but possess higher mobility in groundwater.
-
4-Fluoroaniline (Free Aniline): While the N-isopropyl group usually remains attached (forming M01/M02), extreme hydrolysis can release free 4-fluoroaniline. This compound is a known nephrotoxin and genotoxin.
Analytical Protocol: Tracking the Moiety
To accurately quantify these metabolites, a Dual-Polarity LC-MS/MS approach is required because M03 (Alcohol) ionizes best in positive mode, while M01 (Oxalate) and M02 (Sulfonic Acid) are acidic and require negative mode.
Sample Preparation (Modified QuEChERS)
This protocol is optimized for plant matrices (wheat/corn) and soil.
-
Homogenization: Weigh 10 g of sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acidified acetonitrile (1% Formic Acid). The acid is crucial to protonate the acidic metabolites (M01/M02) for better partitioning.
-
Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.
-
Cleanup (dSPE): Transfer supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18.
-
Critical Note: Use minimal PSA. PSA removes organic acids. Since M01 and M02 are acids, excess PSA will result in low recovery. Recommendation: Use C18 only or very low amounts of PSA.
-
-
Reconstitution: Evaporate an aliquot to dryness and reconstitute in 0.1% Formic Acid/Methanol (90:10).
LC-MS/MS Workflow
Caption: Figure 2. Analytical workflow highlighting the critical polarity switching required for comprehensive metabolite detection.
Instrumental Parameters (Guideline)
-
Column: Waters Atlantis dC18 or Phenomenex Kinetex C18 (to retain polar acids).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for Neg mode).
-
Gradient: Start at 10% B (hold 1 min) to 90% B over 10 mins.
MRM Transition Table (Targeted):
| Analyte | Ionization | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Chemical Logic |
| Flufenacet | ESI (+) | 364.1 [M+H] | 276.0 | 210.0 | Loss of thiadiazole |
| M03 (Alcohol) | ESI (+) | 212.1 [M+H] | 170.1 | 152.1 | Cleavage of hydroxyacetyl |
| M01 (Oxalate) | ESI (-) | 224.0 [M-H] | 180.0 | 116.0 | Decarboxylation |
| M02 (Sulfonic) | ESI (-) | 274.0 [M-H] | 80.0 | 166.0 | Sulfonate fragment (SO3) |
References
-
U.S. Environmental Protection Agency (EPA). (2000).[5] Pesticide Fact Sheet: Flufenacet.[3][5][6] Office of Prevention, Pesticides and Toxic Substances.[5] [Link]
-
European Commission. (2025). Renewal report for the active substance flufenacet.[7][8][9][10] DG Health and Food Safety. [Link](Note: Link directs to EU Pesticides Database entry for Flufenacet due to dynamic report URLs).
-
Li, Y., et al. (2025). Flufenacet Metabolites in Wheat Show Reverse Distribution and Elevated Toxicity.[12][13] Journal of Agricultural and Food Chemistry.[12] [Link][12]
Sources
- 1. Top-Selling PFAS Herbicide Flufenacet Confirmed Harmful by EFSA: 49 Environmental Groups Call for Emergency Ban | PAN Europe [pan-europe.info]
- 2. skyfox.co [skyfox.co]
- 3. researchgate.net [researchgate.net]
- 4. Peer review of the pesticide risk assessment of the active substance flufenacet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Flufenacet (Ref: FOE 5043) [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bayer.com [bayer.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Flufenacet Metabolites in Wheat Show Reverse Distribution and Elevated Toxicity: Challenging Conventional Risk Assessment of PFAS-Classified Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acs.figshare.com [acs.figshare.com]
Methodological & Application
Synthesis of N-(4-fluorophenyl)-2-(methylamino)acetamide from 4-fluoroaniline
An In-Depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, two-step protocol for the synthesis of N-(4-fluorophenyl)-2-(methylamino)acetamide, a valuable scaffold in medicinal chemistry and drug development. The synthesis begins with the acylation of 4-fluoroaniline using chloroacetyl chloride to yield the key intermediate, 2-chloro-N-(4-fluorophenyl)acetamide. Subsequent nucleophilic substitution with methylamine affords the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and analytical validation techniques. The protocols are structured to be self-validating, with expert insights into the causality behind critical experimental choices, ensuring both reproducibility and a high degree of purity in the final product.
Introduction and Synthetic Rationale
N-(substituted phenyl)acetamide derivatives are a cornerstone in modern pharmacology, exhibiting a wide range of biological activities.[1] Their structural motif is prevalent in molecules designed as anticancer agents, protease inhibitors, and analgesics.[1][2] The target molecule, this compound, incorporates a fluorinated phenyl ring, a feature known to enhance metabolic stability and binding affinity, and a secondary amine, which provides a key site for further molecular elaboration or hydrogen bonding interactions within a biological target.
The synthetic strategy is a robust and logical two-step sequence designed for efficiency and scalability.
-
Step 1: Chloroacetylation. This step involves the formation of an amide bond between the nucleophilic amine of 4-fluoroaniline and the electrophilic carbonyl carbon of chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.
-
Step 2: Nucleophilic Substitution. The chloroacetamide intermediate possesses a reactive C-Cl bond. The chlorine atom is an effective leaving group, readily displaced by a primary amine like methylamine in an SN2 reaction to furnish the final product.
This approach is widely adopted due to the commercial availability of the starting materials and the generally high yields achieved under well-controlled conditions.
Overall Synthetic Workflow
The synthesis is executed in two distinct stages, starting from 4-fluoroaniline and culminating in the formation of the desired N-substituted aminoacetamide.
Caption: Overall workflow for the two-step synthesis.
Health and Safety Precautions
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-Fluoroaniline : Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[3][4] It is a corrosive substance.
-
Chloroacetyl Chloride : Highly corrosive and a potent lachrymator. Reacts violently with water, alcohols, and bases. Causes severe burns to the skin, eyes, and respiratory tract.
-
Triethylamine (TEA) : Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Methylamine : Flammable gas, typically supplied as a solution in a solvent like THF or ethanol. Toxic and corrosive. Causes severe skin and eye irritation.
-
Solvents (THF, Dichloromethane, Ethanol) : Flammable and/or volatile. Avoid inhalation and skin contact.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[3][5]
Detailed Experimental Protocols
Part A: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide (Intermediate)
Principle: This reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base, triethylamine, is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct that is formed, which would otherwise protonate the starting aniline and render it non-nucleophilic.[1][6]
Caption: Reaction scheme for chloroacetylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| 4-Fluoroaniline | 111.12 | 1.0 | 5.00 g (45.0 mmol) |
| Chloroacetyl Chloride | 112.94 | 1.1 | 5.58 g (49.5 mmol) |
| Triethylamine (TEA) | 101.19 | 1.2 | 6.83 mL (49.5 mmol) |
| Tetrahydrofuran (THF) | - | - | 100 mL |
| Deionized Water | - | - | As needed |
| Saturated Brine | - | - | As needed |
| Anhydrous MgSO₄ | - | - | As needed |
Protocol:
-
Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet, add 4-fluoroaniline (5.00 g, 45.0 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Cooling and Base Addition: Cool the resulting solution to 0°C using an ice-water bath. Add triethylamine (6.83 mL, 49.5 mmol) to the stirred solution.
-
Acyl Chloride Addition: Dissolve chloroacetyl chloride (5.58 g, 49.5 mmol) in 20 mL of anhydrous THF and add this solution to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate of triethylamine hydrochloride will form.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase until the starting aniline spot is consumed.
-
Work-up: Pour the reaction mixture into 150 mL of cold deionized water and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with saturated brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 2-chloro-N-(4-fluorophenyl)acetamide as a white to off-white solid.[8] Expected yield: 75-85%.
Part B: Synthesis of this compound (Final Product)
Principle: This step is a classic SN2 reaction. The methylamine, acting as a nucleophile, attacks the carbon atom bearing the chlorine. The reaction proceeds via a backside attack, leading to the displacement of the chloride ion and the formation of a new C-N bond. A slight excess of methylamine is used to ensure complete reaction and to neutralize the HCl formed from any potential side reactions, though the primary product is the free amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| 2-Chloro-N-(4-fluorophenyl)acetamide | 187.59 | 1.0 | 5.00 g (26.7 mmol) |
| Methylamine (40% in H₂O) | 31.06 | 2.5 | 5.2 mL (66.7 mmol) |
| Ethanol | - | - | 80 mL |
| Dichloromethane | - | - | As needed |
| Deionized Water | - | - | As needed |
| Anhydrous Na₂SO₄ | - | - | As needed |
Protocol:
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-chloro-N-(4-fluorophenyl)acetamide (5.00 g, 26.7 mmol) from Part A in 80 mL of ethanol.
-
Amine Addition: To the stirred solution at room temperature, slowly add the 40% aqueous methylamine solution (5.2 mL, 66.7 mmol). The reaction may be slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (ethyl acetate:methanol, 9:1) until the starting chloro-intermediate is no longer visible.
-
Concentration: Remove the ethanol and excess methylamine under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining salts.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford this compound as a solid. Expected yield: 80-90%.
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
Intermediate: 2-Chloro-N-(4-fluorophenyl)acetamide
-
Appearance: White to off-white solid.
-
Melting Point: Literature values can be used for comparison.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.0 (br s, 1H, NH), ~7.5 (m, 2H, Ar-H), ~7.0 (t, 2H, Ar-H), ~4.2 (s, 2H, Cl-CH₂).
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1670 (C=O amide I stretch), ~1550 (N-H bend, amide II), ~1220 (C-F stretch).
-
MS (ESI+): m/z calculated for C₈H₇ClFNO [M+H]⁺: 188.02; found: 188.0.
Final Product: this compound
-
Appearance: Solid (color to be determined).
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.5 (br s, 1H, NH-Ar), ~7.5 (m, 2H, Ar-H), ~7.0 (t, 2H, Ar-H), ~3.3 (s, 2H, N-CH₂), ~2.5 (s, 3H, N-CH₃), ~1.8 (br s, 1H, NH-Me).
-
IR (KBr, cm⁻¹): ~3310 (N-H stretch), ~2950 (C-H stretch), ~1660 (C=O amide I stretch), ~1540 (N-H bend, amide II), ~1220 (C-F stretch).
-
MS (ESI+): m/z calculated for C₉H₁₁FN₂O [M+H]⁺: 183.09; found: 183.1.
References
-
Tang, W., Patel, N. D., Capacci, A. G., Wei, X., Yee, N. K., & Senanayake, C. H. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
Siddaraju, B. P., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E, 77(Pt 10), 1017–1022. Retrieved from [Link]
- Fisher Scientific. (2025). 3-Chloro-4-fluoroaniline Safety Data Sheet.
- Molekula. (2023). 4-Chloro-3-fluoroaniline Safety Data Sheet.
- Google Patents. (2014). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide.
-
Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1339–1346. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
-
Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1036-1041. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from [Link]
- Patel, D. R., & Patel, N. B. (2011). A facile amidation of chloroacetyl chloride using DBU. Journal of Saudi Chemical Society, 15(3), 275-279.
-
PubChem. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]
Sources
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 5. N-(CHLOROACETYL)-4-FLUOROANILINE - Safety Data Sheet [chemicalbook.com]
- 6. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents [patents.google.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Efficiency Synthesis of Sarcosine Anilides via Mixed Anhydride Method
Abstract & Strategic Rationale
Sarcosine (N-methylglycine) anilides represent a privileged structural motif in medicinal chemistry, serving as core scaffolds for local anesthetics, peptidomimetics, and glycine transporter inhibitors. While coupling reagents like HATU or EDC/HOBt are effective, they are often cost-prohibitive for large-scale production.
The Mixed Anhydride (MA) method , utilizing isobutyl chloroformate (IBCF), offers a scalable, atom-economical alternative. However, the method is historically criticized for side reactions—primarily urethane formation and hydrolysis.
This application note delineates a robust, field-proven protocol for synthesizing sarcosine anilides. Unlike standard peptide couplings, sarcosine lacks a chiral
Mechanistic Insight: The N-Methyl Advantage
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a highly reactive mixed carboxylic-carbonic anhydride intermediate.[1]
The Pathway
-
Activation: The carboxylate of N-protected sarcosine attacks the carbonyl of IBCF, displacing chloride.
-
Coupling: The aniline nucleophile attacks the carbonyl of the sarcosine moiety (Path A), releasing CO
and isobutanol. -
Side Reaction (Urethane): If the aniline attacks the carbonate carbonyl (Path B), an irreversible urethane byproduct forms.
Critical Insight for Sarcosine: Standard amino acids suffer from racemization via oxazolone formation. Sarcosine, having an N-methyl group, cannot form the 5(4H)-oxazolone intermediate because it lacks the amide proton required for cyclization. This allows the use of stronger bases or faster activation times if necessary, though we recommend mild conditions to prevent urethane formation.
Mechanism Visualization
Figure 1: Competitive pathways in Mixed Anhydride coupling. Path A is the desired route. Path B leads to difficult-to-remove urethane impurities.
Critical Reaction Parameters
Success relies on controlling three variables: Temperature, Base Selection, and Stoichiometry.
Parameter Optimization Table
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature (Activation) | -15°C to -10°C | Crucial. Higher temperatures (>0°C) increase the rate of disproportionation of the mixed anhydride into symmetrical anhydrides and favor urethane formation. |
| Base | N-Methylmorpholine (NMM) | NMM is a weaker base than Triethylamine (TEA). It forms a soluble salt in organic solvents but reduces the basicity of the medium, suppressing base-catalyzed hydrolysis and urethane side-reactions. |
| Solvent | THF or DCM | THF is preferred for solubility of polar protected amino acids. DCM is excellent but must be strictly anhydrous. |
| Activation Time | 1–2 minutes | Unlike standard protocols suggesting 10-15 mins, modern kinetic data suggests the anhydride forms almost instantly. Long activation times allow decomposition. |
| Stoichiometry | 1.0 : 1.1 : 1.1 | (Acid : Base : IBCF). A slight excess of IBCF ensures complete activation of the expensive acid component. |
Experimental Protocol
Target: Synthesis of N-Boc-Sarcosine Anilide (Scale: 10 mmol).
Materials
-
Substrate: N-Boc-Sarcosine (1.89 g, 10 mmol).
-
Reagent: Isobutyl Chloroformate (IBCF) (1.43 mL, 11 mmol).
-
Base: N-Methylmorpholine (NMM) (1.21 mL, 11 mmol).
-
Nucleophile: Aniline (0.91 mL, 10 mmol).
-
Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL).
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.
-
Dissolution: Charge the flask with N-Boc-Sarcosine and anhydrous THF (40 mL). Stir until fully dissolved.
-
Cooling: Submerge the flask in an acetone/dry ice bath (or ethylene glycol/dry ice) to maintain an internal temperature of -15°C .
-
Base Addition: Add N-Methylmorpholine (NMM) via syringe. Stir for 5 minutes. Note: Ensure the temperature does not rise above -10°C.
-
Activation (The Critical Step):
-
Add Isobutyl Chloroformate (IBCF) dropwise over 2 minutes.
-
Vigorous precipitation of NMM·HCl (white solid) will occur immediately.
-
Stir for exactly 2 minutes at -15°C. Do not over-stir.
-
-
Coupling:
-
Dissolve Aniline in the remaining THF (10 mL).
-
Add the aniline solution dropwise to the cold anhydride mixture.
-
Maintain temperature at -15°C during addition.
-
-
Reaction Progression:
-
Allow the mixture to stir at -15°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature (RT) naturally over 2 hours.
-
-
Workup:
-
Evaporate THF under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (100 mL).
-
Wash Sequence:
-
10% Citric Acid (2 x 50 mL) – Removes unreacted aniline and NMM.
-
Water (1 x 50 mL).
-
Sat. NaHCO
(2 x 50 mL) – Removes unreacted Sarcosine. -
Brine (1 x 50 mL).
-
-
Dry over MgSO
, filter, and concentrate.
-
Workflow Diagram
Figure 2: Operational workflow for the mixed anhydride coupling of sarcosine.
Troubleshooting & Quality Control
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield / Urethane Impurity | Activation temperature too high (> -5°C) or activation time too long. | Strictly maintain -15°C. Add aniline immediately after 2 mins of activation. |
| Unreacted Aniline | Aniline is a weak nucleophile; Anhydride decomposed before attack. | Use "Inverse Addition": Add the pre-formed cold anhydride into a solution of aniline. |
| Precipitate Clogging | NMM·HCl salt is voluminous. | Use mechanical stirring for scales >50g. Ensure sufficient solvent volume (0.2 M concentration). |
Analytical Validation
-
TLC: Run in Hexane:EtOAc (1:1). The product (Amide) is typically less polar than the free amine but more polar than the urethane impurity.
-
NMR: Look for the Sarcosine N-Methyl singlet (~2.9 ppm) and the anilide NH (broad singlet, ~9-10 ppm).
-
Urethane Check: A doublet near 3.8 ppm (isobutyl -CH2-) in proton NMR indicates urethane contamination.
References
-
Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967).[2] A Reinvestigation of the Mixed Carbonic Anhydride Method of Peptide Synthesis. Journal of the American Chemical Society, 89(19), 5012–5017. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Albertson, N. F. (1962).[3] Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157. Link
Sources
Using N-(4-fluorophenyl)-2-(methylamino)acetamide as a peptidomimetic scaffold
Application Note: N-(4-fluorophenyl)-2-(methylamino)acetamide as a Peptidomimetic Scaffold
Executive Summary
This guide details the synthesis, characterization, and application of This compound (referred to herein as Scaffold F-Sar ). This molecule represents a strategic fusion of a sarcosine (N-methylglycine) backbone with a 4-fluoroaniline bioisostere.
In modern drug discovery, this scaffold serves three critical functions:
-
Conformational Constraint: The N-methyl group introduces steric clash that alters the cis/trans amide bond equilibrium, mimicking the "kink" found in proline residues or
-turns. -
Metabolic Stability: The para-fluorine substitution blocks the primary site of CYP450-mediated oxidative metabolism (hydroxylation) common in aniline-based drugs.
-
Peptidomimetic Capping: It functions as a robust N-terminal cap or internal spacer that improves blood-brain barrier (BBB) permeability by reducing the hydrogen bond donor (HBD) count.
Rationale & Design Logic
The utility of Scaffold F-Sar is grounded in specific medicinal chemistry principles.
| Feature | Structural Element | Mechanistic Benefit |
| Proteolytic Resistance | N-Methylation | Prevents recognition by standard proteases (e.g., aminopeptidases) that require a primary amine or specific amide geometry. |
| Metabolic Blockade | 4-Fluoro group | The C-F bond (approx. 116 kcal/mol) is stronger than C-H, preventing metabolic clearance via p-hydroxylation. |
| Lipophilicity | Fluorine + N-Methyl | Increases LogP/LogD, facilitating passive diffusion across membranes compared to the non-methylated glycine analog. |
| Electronic Tuning | 4-Fluoro (EWG) | Lowers the pKa of the aniline nitrogen, reducing the nucleophilicity of the amide carbonyl, thereby increasing chemical stability. |
Pathway Logic: The Fluorine Effect
The following diagram illustrates how the incorporation of the 4-fluorophenyl group alters the metabolic fate of the scaffold compared to a standard phenyl ring.
Figure 1: Metabolic stability logic. The fluorine atom acts as a metabolic blockade at the para-position, preventing rapid clearance observed in non-fluorinated analogs.
Chemical Synthesis Protocol
Objective: Synthesize Scaffold F-Sar via a two-step solution-phase protocol. Scale: 10 mmol (adaptable to gram-scale).
Reagents Required:
-
4-Fluoroaniline (CAS: 371-40-4)
-
Chloroacetyl chloride (CAS: 79-04-9)
-
Methylamine (2M in THF or 40% aq.)
-
Triethylamine (TEA) or
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF)
Step-by-Step Methodology
Step A: Acylation (Formation of the Chloroacetamide Intermediate)
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 4-fluoroaniline (1.11 g, 10 mmol) and TEA (1.53 mL, 11 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Add chloroacetyl chloride (0.88 mL, 11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with water (20 mL). Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted aniline, then with saturated
and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. The intermediate, 2-chloro-N-(4-fluorophenyl)acetamide, usually precipitates as a solid. (Yield expectation: >85%).
Step B: Amination (Nucleophilic Substitution)
-
Solvation: Dissolve the crude intermediate from Step A (approx. 1.87 g, 10 mmol) in THF (15 mL).
-
Amination: Add Methylamine (2M in THF, 25 mL, 50 mmol) or aqueous methylamine (excess). Note: Excess amine is critical to prevent bis-alkylation (formation of the tertiary amine dimer).
-
Reaction: Stir at RT for 12–16 hours in a sealed pressure tube or capped flask.
-
Workup: Concentrate the solvent to remove excess methylamine and THF.
-
Purification:
-
Option 1 (Precipitation): Redissolve residue in minimal DCM and precipitate with cold Hexane/Ether.
-
Option 2 (Flash Chromatography): If impure, use silica gel chromatography (DCM:MeOH 95:5 + 1%
).
-
-
Final Product: This compound .
Synthesis Workflow Diagram
Figure 2: Two-step synthesis workflow ensuring high purity and prevention of dimer formation.
Structural Characterization & Quality Control
To validate the synthesis, the following analytical data must be obtained.
| Technique | Expected Signal / Parameter | Structural Assignment |
| N-CH3 (Methyl group) | ||
| CH2 (Glycine methylene) | ||
| Ar-H (meta to F) | ||
| Ar-H (ortho to F) | ||
| NH (Amide) | ||
| Ar-F (Diagnostic singlet/multiplet) | ||
| LC-MS (ESI+) | m/z ~ 183.1 | Molecular Weight Confirmation |
| Purity | >95% by HPLC at 254 nm | Required for biological assay |
Critical QC Check: Ensure the absence of the "dimer" peak (m/z ~ 329), which forms if the methylamine concentration in Step B was insufficient.
Application in Peptidomimetic Library Design
This scaffold is best utilized as a "Fragment" in Fragment-Based Drug Discovery (FBDD) or as a building block in solid-phase synthesis.
Protocol: Incorporating into a Peptide Chain (N-Terminus)
When using Scaffold F-Sar to cap a peptide on solid phase:
-
Resin Preparation: Synthesize the target peptide sequence on Rink Amide or Wang resin using standard Fmoc-SPPS.
-
Activation: React Scaffold F-Sar (free amine) with bromoacetic acid or succinic anhydride in solution first to create a "Linker-Scaffold" unit, OR:
-
Direct Coupling (Reverse Strategy):
-
Note: Since F-Sar has a secondary amine, it is a nucleophile.
-
React the resin-bound peptide (N-terminus deprotected) with Bromoacetic acid and DIC (Diisopropylcarbodiimide) to form an
-bromoacetamide on the resin. -
Displacement: Add Scaffold F-Sar (5 eq) in DMF to the resin. The secondary amine of F-Sar will displace the bromide.
-
Result: A peptoid-like linkage: Resin-Peptide-N(CH2)-CH2-N(Me)-CH2-CONH-ArF.
-
Biological Validation Assays
Once synthesized, the scaffold-containing molecule should be validated using:
-
PAMPA Assay: To verify that the fluorine and N-methyl groups have improved passive permeability compared to the parent glycine-aniline.
-
Microsomal Stability Assay: Incubate with Human Liver Microsomes (HLM) and NADPH. Monitor disappearance of the parent compound by LC-MS/MS.
-
Success Criterion:
minutes (compared to non-fluorinated control minutes).
-
References
-
Synthesis of N-Aryl Glycines
-
Fluorine in Medicinal Chemistry
- Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Peptoid Synthesis (Submonomer Method)
- Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.
-
Metabolic Stability of 4-Fluoroaniline
- Park, B. K., et al. (2001). "Metabolism of fluorine-containing drugs." Annual Review of Pharmacology and Toxicology.
Sources
Application Note: Accelerated Synthesis of Fluorinated Amino-Acetamide Scaffolds via Microwave Irradiation
Executive Summary
The incorporation of fluorine into amino-acetamide scaffolds—a structural motif prevalent in peptidomimetics and protease inhibitors—dramatically alters physicochemical properties, enhancing metabolic stability, lipophilicity, and membrane permeability. However, the introduction of electron-withdrawing fluorine atoms often reduces the nucleophilicity of amine precursors, rendering traditional thermal synthesis sluggish and prone to side reactions.
This Application Note details two robust, microwave-assisted protocols for synthesizing fluorinated amino-acetamides:
-
The Multicomponent Approach (Ugi-4CR): Ideal for combinatorial library generation.
-
The Stepwise Nucleophilic Substitution: Ideal for targeted scaffold decoration.
Comparative data demonstrates that microwave (MW) irradiation reduces reaction times from hours to minutes while increasing yields by 15–30% compared to conventional thermal methods.
Scientific Rationale & Mechanism
The "Fluorine Effect" and Dielectric Heating
Fluorinated amines (e.g., 2,2,2-trifluoroethylamine) exhibit significantly lower nucleophilicity (
Microwave irradiation utilizes dielectric heating , where dipolar molecules (solvent and reagents) align with the oscillating electric field. This generates internal heat via molecular friction and rotation.
-
Specific Microwave Effect: The high polarity of the amide bond and the polar transition states in both Ugi and
reactions absorb MW energy efficiently, lowering the activation energy barrier ( ) and accelerating the reaction rate significantly.
Reaction Pathways
We utilize two distinct pathways to access the target scaffold:
-
Pathway A (Ugi-4CR): A one-pot condensation of an amine, aldehyde, carboxylic acid, and isocyanide.[1]
-
Pathway B (Amidation/Substitution): The displacement of a halide from an
-chloroacetamide by a fluorinated amine.
Experimental Protocols
Pathway A: Microwave-Assisted Ugi 4-Component Reaction
Best for: Rapid generation of diverse libraries with fluorinated side chains.
Reagents
-
Amine: 2,2,2-Trifluoroethylamine (or other fluorinated amine) [1.0 equiv]
-
Aldehyde: Benzaldehyde derivative [1.0 equiv]
-
Acid: Boc-protected amino acid or carboxylic acid [1.0 equiv]
-
Isocyanide: tert-Butyl isocyanide [1.0 equiv]
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH).[2]
-
Note: TFE is preferred for Ugi reactions as its hydrogen-bonding capability stabilizes the imine intermediate.
-
Protocol
-
Pre-Condensation: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) and Aldehyde (1.0 mmol) in TFE (3 mL).
-
Stir at room temperature for 10 minutes to allow imine formation. ( Critical Step: Pre-forming the imine prevents direct reaction between acid and isocyanide.)
-
Addition: Add the Carboxylic Acid (1.0 mmol) and Isocyanide (1.0 mmol) to the vial.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in the microwave reactor.
-
Temperature: 100 °C
-
Time: 15 minutes
-
Power: Dynamic mode (Max 150 W)
-
Stirring: High
-
-
Workup: Evaporate the solvent under reduced pressure. The residue is often pure enough for biological screening. If necessary, purify via flash chromatography (Hexane/EtOAc).
Workflow Diagram (Ugi-4CR)
Figure 1: Workflow for the Microwave-Assisted Ugi 4-Component Reaction.
Pathway B: Nucleophilic Substitution ( ) on -Chloroacetamides
Best for: Late-stage fluorination of specific pharmaceutical intermediates.
Reagents
-
Substrate:
-Chloroacetamide derivative [1.0 equiv] -
Nucleophile: Fluorinated Amine (e.g., 2,2-difluoroethylamine) [1.2 - 1.5 equiv]
-
Base: Diisopropylethylamine (DIPEA) or
[1.5 equiv] -
Catalyst: Potassium Iodide (KI) [0.1 equiv] (Optional, Finkelstein acceleration)
-
Solvent: Acetonitrile (MeCN).
Protocol
-
Setup: In a 2-5 mL microwave vial, dissolve the
-chloroacetamide (0.5 mmol) in MeCN (2 mL). -
Addition: Add DIPEA (0.75 mmol), KI (0.05 mmol), and the Fluorinated Amine (0.75 mmol).
-
Irradiation:
-
Temperature: 85–100 °C (Depending on amine volatility)
-
Time: 10 minutes
-
Pressure Limit: 15 bar (Crucial for volatile fluorinated amines)
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Recrystallization from EtOH or column chromatography.
Mechanistic Pathway Diagram
Figure 2: Mechanistic pathway of the MW-assisted nucleophilic substitution.
Results & Data Analysis
The following data compares the synthesis of N-(tert-butyl)-2-((2,2,2-trifluoroethyl)amino)-2-phenylacetamide (via Ugi reaction) using conventional heating versus the microwave protocol described above.
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (This Protocol) | Improvement Factor |
| Temperature | Reflux (65–80 °C) | 100 °C | +20–35 °C |
| Time | 12 – 24 Hours | 15 Minutes | 48x - 96x Faster |
| Yield | 45 – 58% | 82 – 91% | ~1.5x Yield |
| Purity (LCMS) | 75% (requires heavy purification) | >90% (often simple filtration) | Cleaner Profile |
| Solvent Usage | 20–50 mL (dilute) | 2–3 mL (concentrated) | Green Chemistry |
Key Observation: The thermal reaction often stalls due to the poor nucleophilicity of the trifluoroethylamine. Microwave irradiation overcomes this activation barrier, driving the reaction to completion.
Troubleshooting & Optimization
-
Pressure Build-up: Fluorinated amines often have low boiling points. Always use a vessel rated for at least 20 bar. If pressure exceeds limits, switch to "Power Cycling" (active cooling during irradiation) to manage internal pressure while maintaining energy input.
-
Solvent Choice:
-
If the reaction is slow in MeCN, switch to DMF or NMP (higher loss tangent
) to increase microwave absorption efficiency. -
For Ugi reactions, TFE is superior to MeOH for promoting the imine formation step.
-
-
Stereochemistry: High MW temperatures (above 140°C) may induce racemization in chiral amino acid components. Keep temperatures below 110°C when using enantiopure starting materials.
References
-
Microwave-Assisted Synthesis of Peptidomimetics
-
Fluorinated Building Blocks in Synthesis
- Access to N-Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds. PMC / NIH.
-
Nucleophilic Substitution Protocols
- Microwave-Assisted Synthesis... of Some New Aminopyridine... Acetamides. MDPI.
-
General Microwave Peptide Synthesis
-
Microwave-Assisted Peptide Synthesis: A Faster Approach.[4] Creative Peptides.
-
Sources
Application Note: HPLC Method Development for N-(4-fluorophenyl)-2-(methylamino)acetamide
Executive Summary
Analyte: N-(4-fluorophenyl)-2-(methylamino)acetamide Class: Fluorinated Phenyl-Glycinamide Derivative Primary Challenge: Secondary amine-induced peak tailing due to silanol interactions.[1] Solution: A robust Reversed-Phase (RP-HPLC) method utilizing a low-pH phosphate buffer system to suppress silanol ionization and ensure protonation of the methylamino group, yielding sharp, symmetrical peaks.[1]
Physicochemical Profiling & Strategy
Before initiating chromatographic runs, the physicochemical properties of the analyte must dictate the method strategy.
Structural Analysis
The molecule consists of a hydrophobic 4-fluorophenyl tail and a polar, basic 2-(methylamino)acetamide head.[1]
-
Fluorophenyl Group: Provides UV absorption (π-π* transitions) and retention on C18.
-
Acetamide Linker: Neutral, stable.
-
Methylamino Group: A secondary amine. Estimated
.[1] At neutral pH, this group exists in equilibrium, leading to broad peaks. At pH < 3.0, it is fully protonated ( ), increasing polarity but preventing interaction with residual silanols on the column stationary phase.
Solubility Assessment[1]
-
High Solubility: Methanol (MeOH), Acetonitrile (ACN), DMSO.
-
Moderate/Low Solubility: Water (pH dependent; higher solubility at low pH).
-
Stock Solvent: Methanol is recommended for stock preparation due to its high solvation power and miscibility with aqueous mobile phases.
Method Development Workflow
The following workflow illustrates the logical progression from scouting to a validated method.
Caption: Figure 1. Step-wise HPLC method development lifecycle ensuring robust optimization.
Experimental Protocols
Reagents and Equipment
-
HPLC System: Quaternary pump, Autosampler, Column Oven, DAD/UV Detector.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
. -
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid ( ).
Preparation of Solutions
Buffer Preparation (20 mM Phosphate, pH 2.5):
-
Dissolve
of in of Milli-Q water. -
Adjust pH to
using Orthophosphoric Acid. -
Dilute to
with water. -
Filter through a
nylon membrane filter.
Standard Stock Solution (
-
Weigh
of this compound. -
Transfer to a
volumetric flask. -
Dissolve in
Methanol (sonicate if necessary). -
Make up to volume with Methanol.[2]
Working Standard (
-
Pipette
of Stock Solution into a flask. -
Dilute to volume with Mobile Phase A (Buffer).
Chromatographic Conditions (Final Optimized Method)
This method uses an acidic mobile phase to protonate the amine, ensuring sharp peaks.
| Parameter | Condition | Rationale |
| Column | C18, | Standard RP stationary phase; end-capping reduces silanol activity.[1] |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 2.5 | Low pH suppresses silanol ionization ( |
| Mobile Phase B | Acetonitrile (ACN) | Lower viscosity and better peak shape than Methanol. |
| Mode | Isocratic (70:30 A:B) | Note: Start with Gradient if impurities are unknown. |
| Flow Rate | Standard backpressure/efficiency balance. | |
| Temp | Improves mass transfer, reducing band broadening. | |
| Detection | UV @ | Typical |
| Injection | Standard loop volume.[2] |
The Mechanism of Peak Tailing (and how we stopped it)
A common pitfall in analyzing amine-containing compounds like this compound is "peak tailing."[1] This occurs when the positively charged amine interacts with negatively charged residual silanols on the silica support.
The Fix: By lowering the pH to 2.5, we protonate the silanols (
Caption: Figure 2. Mechanism of silanol suppression using low pH buffer to prevent peak tailing.
Validation Parameters (Summary)
To ensure the method is reliable for routine analysis, the following validation parameters (based on ICH Q2(R1)) are recommended:
-
System Suitability:
-
Tailing Factor (
): Must be (Target: 1.0 - 1.2). -
Theoretical Plates (
): . -
RSD of Retention Time:
(n=6 injections).
-
-
Linearity:
-
Range:
to . -
Correlation Coefficient (
): .
-
-
LOD/LOQ:
-
Estimated LOD:
(S/N = 3). -
Estimated LOQ:
(S/N = 10).
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for RP-HPLC Theory).
-
PubChem. (n.d.).[3][4] N-(4-fluorophenyl)acetamide Compound Summary. National Library of Medicine. Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link
Sources
Application Note: GC-MS Derivatization of N-(4-fluorophenyl)-2-(methylamino)acetamide
This Application Note is designed for researchers in forensic toxicology and pharmaceutical analysis. It details the protocol for the derivatization and GC-MS analysis of N-(4-fluorophenyl)-2-(methylamino)acetamide , a structural analog and potential metabolite/precursor of synthetic opioids (e.g., U-series compounds).
) Molecular Weight (Free Base): 182.19 g/molIntroduction & Scientific Rationale
The Analytical Challenge
This compound contains a secondary amine and a secondary amide functional group. In gas chromatography (GC), the free secondary amine presents significant challenges:
-
Peak Tailing: The polar N-H moiety interacts with active silanol sites on the GC column stationary phase, leading to asymmetric peaks and reduced sensitivity.
-
Thermal Instability: High injector temperatures can cause degradation or adsorption of the free base.
-
Mass Spectral Ambiguity: Low molecular weight amines often produce non-specific fragmentation patterns in Electron Ionization (EI) MS.
The Solution: Acylation Derivatization
To overcome these issues, this protocol utilizes Pentafluoropropionic Anhydride (PFPA) to convert the polar secondary amine into a stable, volatile pentafluoropropionyl amide.
Why PFPA?
-
Stability: Unlike silyl derivatives (e.g., TMS), fluoroacyl derivatives are highly stable in the presence of trace moisture.
-
Selectivity: The introduction of a pentafluoropropionyl group (
) adds significant mass (+146 Da), shifting the molecular ion into a higher, cleaner mass range. -
Electrophoretic Properties: The high fluorine content enhances ionization efficiency and provides unique fragmentation patterns useful for structural confirmation.
Reaction Mechanism
The derivatization targets the nucleophilic nitrogen of the methylamino group. While the amide nitrogen is also present, it is significantly less nucleophilic due to resonance stabilization with the carbonyl group; under controlled conditions, the secondary amine is the primary site of reaction.
Chemical Equation
Mass Shift Calculation:
-
Precursor MW: 182.2 g/mol
-
Added Group:
(Mass: 147 Da) -
Lost Group:
(Mass: 1 Da) -
Net Mass Increase: +146 Da
-
Derivative MW: ~328.2 g/mol
Reaction Pathway Diagram
Caption: Acylation pathway converting the secondary amine to a stable PFP-amide.
Experimental Protocol
Materials & Reagents
| Reagent/Material | Grade/Specification | Function |
| PFPA | >99% Purity (GC Grade) | Derivatizing Agent |
| Ethyl Acetate | Anhydrous, HPLC Grade | Reaction Solvent |
| MTBE | HPLC Grade | Extraction Solvent |
| Buffer (pH 10) | Carbonate/Bicarbonate | Basification |
| Internal Standard | U-47700-D3 or similar | Quantification Ref.[1] |
Sample Preparation (Liquid-Liquid Extraction)
Note: This extraction is optimized for biological matrices (plasma/urine).
-
Aliquot: Transfer 500 µL of sample into a glass centrifuge tube.
-
Spike: Add 20 µL of Internal Standard (10 µg/mL).
-
Basify: Add 200 µL of pH 10 Carbonate Buffer. Crucial: The amine must be in its free base form to be extracted.
-
Extract: Add 3 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.
-
Centrifuge: 3000 rpm for 5 minutes to separate layers.
-
Transfer: Transfer the top organic layer to a clean borosilicate glass vial.
-
Evaporate: Evaporate to dryness under a gentle stream of Nitrogen (
) at 40°C. Do not over-dry to prevent volatile loss of the free base.
Derivatization Workflow
-
Reconstitution: To the dried residue, add 50 µL of Ethyl Acetate .
-
Reagent Addition: Add 50 µL of PFPA . Cap the vial tightly immediately.
-
Tip: Perform this in a fume hood; PFPA is corrosive and volatile.
-
-
Incubation: Heat the vial at 60°C for 20 minutes in a heating block.
-
Evaporation: Remove the vial and cool to room temperature. Evaporate the excess reagents to dryness under a stream of
at <40°C.-
Critical Step: Excess PFPA and the acidic byproduct (PFP-acid) can damage the GC column stationary phase. Complete removal is mandatory.[2]
-
-
Final Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate . Transfer to an autosampler vial with a glass insert.
Workflow Visualization
Caption: Step-by-step sample preparation and derivatization workflow.
GC-MS Instrument Parameters
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent)
Gas Chromatograph (GC)
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase for drugs. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS. |
| Inlet Temp | 260°C | Ensures rapid volatilization. |
| Injection Mode | Splitless (0.75 min purge) | Maximizes sensitivity for trace analysis. |
| Oven Program | Initial: 80°C (hold 1 min) Ramp: 20°C/min to 280°C Hold: 280°C (3 min) | Fast ramp prevents peak broadening. |
Mass Spectrometer (MS)
| Parameter | Setting |
| Source Temp | 230°C |
| Quad Temp | 150°C |
| Transfer Line | 280°C |
| Ionization | EI (70 eV) |
| Acquisition | SIM/Scan Mode (Simultaneous) |
| Scan Range | m/z 50 – 550 |
Expected Mass Spectrum (PFP Derivative)
-
Molecular Ion (
): m/z 328 (approx) -
Base Peak: Likely m/z 176 or m/z 119 .
-
Diagnostic Ions:
-
m/z 328 (
) -
m/z 119 (
) -
m/z 109 (
)
-
Validation & Quality Assurance
To ensure Trustworthiness and Self-Validation , every batch must include:
-
Method Blank: Extracted blank matrix to confirm no contamination from reagents.
-
Negative Control: Matrix with Internal Standard only.
-
Derivatization Efficiency Check: Monitor the presence of the underivatized peak. If the native amine peak (MW 182) appears, the derivatization was incomplete (check moisture content in reagents).
Performance Metrics (Typical)
-
Linearity: 10 – 1000 ng/mL (
) -
LOD: ~1-5 ng/mL (SIM mode)
-
Precision (CV%): <15% intra-day
References
-
Valdez, C. A. (2021).[5] Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. Critical Reviews in Analytical Chemistry. Link
-
Lin, Z., et al. (2020). Derivatization of secondary amines with fluorinated anhydrides for GC-MS analysis. Journal of Analytical Toxicology. Link
-
United Chemical Technologies. (2020). Derivatizing Reagents: Acylation and Silylation Protocols. UCT Application Notes. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations for the Analysis of Synthetic Opioids. Link
Sources
- 1. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. Acetamide, N-(4-methylphenyl)- [webbook.nist.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting cyclization side reactions in sarcosine anilide synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of sarcosine anilides. Sarcosine (N-methylglycine), a key N-methylated amino acid, introduces unique challenges into amide coupling reactions, primarily due to steric hindrance and an increased propensity for undesirable cyclization side reactions.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and maximize the yield and purity of your target anilide.
Troubleshooting Guide: Navigating Common Cyclization Side Reactions
This section addresses specific experimental issues you might encounter during the synthesis of sarcosine anilides. Each entry details the probable cause, the underlying chemical mechanism, and actionable, step-by-step protocols for remediation.
Q1: My reaction is producing a significant, less polar byproduct with a mass corresponding to the loss of water. What is it, and how can I prevent it?
Probable Cause: You are likely observing the formation of a 1,4-disubstituted-2,5-diketopiperazine (DKP). This side reaction is particularly prevalent when attempting to couple a dipeptide intermediate, especially if proline or another N-substituted amino acid like sarcosine is at the C-terminus of that intermediate.
Mechanism Insight: DKP formation is an intramolecular cyclization. The N-terminal amine of a dipeptide attacks the activated C-terminal carboxyl group, leading to the formation of a stable six-membered ring and cleavage from the solid support if applicable.[3] The presence of the N-methyl group in sarcosine can favor the cis amide bond conformation, which pre-organizes the peptide backbone for this cyclization.
Troubleshooting & Optimization Protocol:
-
Reagent Selection: Couple the sarcosine residue using a pre-formed protected sarcosine-aniline amide if possible. If building the molecule sequentially, use a highly efficient coupling reagent to ensure the rate of intermolecular coupling significantly outpaces the rate of intramolecular cyclization.
-
Suppressing Cyclization:
-
Use of Additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) into your coupling cocktail. These additives can suppress certain side reactions by forming less reactive activated esters.[4][5]
-
Resin Choice (for SPPS): If using solid-phase synthesis, employ a sterically hindered resin such as a 2-chlorotrityl chloride (2-CTC) resin. The bulky linker can help to physically prevent the peptide chain from adopting the necessary conformation for cyclization.[3]
-
-
Protocol Adjustment:
-
Immediate Coupling: After the deprotection of the amino group preceding the sarcosine residue, proceed immediately to the next coupling step without any delay.
-
In Situ Neutralization: Use in situ neutralization protocols where the base is added simultaneously with the activated amino acid. This prevents the prolonged existence of a free N-terminal amine that can initiate cyclization.[3][6]
-
Q2: I'm observing a byproduct with a mass that doesn't correspond to a simple peptide. My starting materials are an activated N-acyl sarcosine and an aniline. What could be happening?
Probable Cause: You may be forming a hydantoin (specifically, an imidazolidine-2,4-dione). This intramolecular cyclization is a known side reaction for N-acyl amino acids, including sarcosine derivatives.
Mechanism Insight: The reaction proceeds via the attack of the nitrogen atom of the amide bond onto the activated carboxyl group. This forms a five-membered ring structure. The conditions for amide bond formation (activation of a carboxyl group in the presence of a nucleophile) can inadvertently facilitate this side reaction. The Urech hydantoin synthesis, for example, involves reacting an amino acid with potassium cyanate, highlighting a classic route to this heterocycle.[7] Similarly, using reagents like carbonyldiimidazole (CDI) or phosgene derivatives for activation can promote this cyclization.[8]
Troubleshooting & Optimization Protocol:
-
Choice of Coupling Reagent: Avoid reagents known to promote hydantoin formation, such as those based on phosgene or CDI, especially if the reaction is sluggish. Opt for high-efficiency onium salt reagents (phosphonium or aminium/uronium) which promote rapid intermolecular coupling.
-
Reaction Conditions:
-
Temperature Control: Perform the coupling at a low temperature (e.g., 0 °C) to slow down the rate of the intramolecular side reaction, which may have a higher activation energy.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. Avoid using an excess of base, as this can promote cyclization.[5]
-
-
Order of Addition: Add the coupling reagent to the N-acyl sarcosine for a very short pre-activation time (or no pre-activation at all) before introducing the aniline. This minimizes the lifetime of the highly reactive activated species, giving it less time to cyclize before it can react with the desired nucleophile.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a major issue in sarcosine anilide synthesis, and how do I overcome it?
The primary challenge in synthesizing peptides or amides containing N-methylated amino acids like sarcosine is steric hindrance. The methyl group on the amide nitrogen physically obstructs the incoming activated amino acid, which significantly slows down the kinetics of peptide bond formation.[1] This sluggishness not only leads to incomplete reactions and lower yields but also provides a greater opportunity for competing side reactions, such as the cyclizations discussed above, to occur.[1]
To overcome this, standard coupling reagents like DCC are often insufficient. It is crucial to use more potent, highly reactive coupling reagents.
Q2: Which coupling reagents are most effective for coupling sarcosine to an aniline?
For sterically hindered couplings, high-reactivity onium salt (uronium/aminium or phosphonium) reagents are strongly recommended.[1][9][10]
| Reagent Class | Examples | Advantages | Disadvantages |
| Uronium/Aminium | HATU, HCTU, HBTU | Highly efficient, fast reaction rates, widely used in automated synthesis.[2] | Can cause guanidinylation of the N-terminal amine if used in large excess, leading to chain termination.[1][9] |
| Phosphonium | PyBOP, PyAOP, PyBrOP | Very effective for hindered couplings, do not cause guanidinylation.[1][5] PyBrOP is exceptionally reactive.[1] | The byproduct HMPA from the original BOP reagent is carcinogenic; modern versions like PyBOP avoid this.[5] |
| Carbodiimides | DCC, DIC, EDC | Inexpensive and widely available. | Generally less effective for hindered couplings, can cause racemization. DCC byproduct (DCU) can be difficult to remove in solution-phase synthesis.[10] |
Recommendation: For sarcosine anilide synthesis, HATU or PyBOP in the presence of a base like DIEA are excellent starting points.[2]
Q3: Can the choice of base impact the success of my synthesis?
Absolutely. The base plays a critical role in maintaining the nucleophilicity of the amine and activating the coupling reagent. However, an inappropriate choice can exacerbate side reactions.
-
Sterically Hindered Bases: N,N-Diisopropylethylamine (DIEA) and N-Methylmorpholine (NMM) are commonly used in Fmoc-based synthesis.[5] DIEA is generally preferred for its strong basicity and steric bulk, which minimizes side reactions at the N-terminus.
-
Racemization Risk: In situations with a high risk of racemization at an adjacent chiral center (not an issue for sarcosine itself, but for a chiral aniline or acyl group), a weaker base like sym-collidine may be beneficial.[5]
Q4: How can I effectively monitor the progress of a difficult coupling reaction involving sarcosine?
Standard monitoring tests like the ninhydrin (Kaiser) test are ineffective for secondary amines like sarcosine. The bromophenol blue test is a reliable alternative for solid-phase synthesis.[2]
Experimental Protocol: Bromophenol Blue Test [2]
-
Sample Preparation: Remove a small sample of the resin from the reaction vessel and wash it thoroughly with methanol.
-
Test Solution: Add 2-3 drops of a 0.1% (w/v) solution of bromophenol blue in DMF.
-
Observation:
-
Yellow: The test is negative, indicating the absence of free amine and a complete coupling.
-
Blue or Green: The test is positive, indicating the presence of unreacted free amine and an incomplete coupling. A recoupling step is necessary.[2]
-
References
- Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis - Benchchem. (n.d.).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis - Benchchem. (n.d.).
- Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing). (n.d.).
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. (n.d.).
- Hydantoin synthesis - Organic Chemistry Portal. (n.d.).
-
Urech hydantoin synthesis. (n.d.). Retrieved February 14, 2026, from [Link]
- strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem. (n.d.).
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
-
Recent development of peptide coupling reagents in organic synthesis. (2004). Retrieved February 14, 2026, from [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). Retrieved February 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Urech hydantoin synthesis [wikipedia.jakami.de]
- 8. Hydantoin synthesis [organic-chemistry.org]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. globalresearchonline.net [globalresearchonline.net]
Preventing oxidation of methylamino group in fluorinated acetamides
Technical Support Center: Stability & Synthesis of Fluorinated -Methyl Acetamides
Ticket ID: OX-NME-F-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary: The "Fluorine Paradox"
In fluorinated acetamides (
-
The Good: The nitrogen is less prone to direct electrophilic attack (
-oxidation). -
The Bad: The
-methyl group remains vulnerable to Hydrogen Atom Transfer (HAT) mechanisms. Radical species (in synthesis) or Cytochrome P450 enzymes (in vivo) can abstract a hydrogen from the methyl group, leading to oxidative demethylation.
Module 1: Synthetic Troubleshooting (Bench-Side)
For issues encountered during reaction, workup, or storage.
Diagnostic: Is it Oxidation or Hydrolysis?
Before applying a fix, confirm the degradation pathway. Fluorinated amides are prone to hydrolysis due to the activated carbonyl.
| Symptom | Probable Cause | Verification Test |
| Yellow/Brown Discoloration | Radical oxidation of | Tollen’s Test: Positive result indicates aldehyde release (formaldehyde). |
| Mass Spec: [M-14] peak | Loss of | NMR: Disappearance of |
| Mass Spec: [M+16] peak | TLC: Spot is significantly more polar than parent. | |
| Precipitate in aqueous media | Hydrolysis of the amide bond. | pH Check: Acidic drift indicates release of fluorinated acid ( |
Protocol A: Oxidation-Proofing Your Synthesis
If you observe degradation during steps involving oxidants (e.g., Jones, mCPBA, TEMPO), the
Step-by-Step Mitigation:
-
Solvent Degassing (Critical): Dissolved oxygen promotes radical propagation. Sparge all reaction solvents with Argon for 15 minutes prior to oxidant addition.
-
Scavenger Additives: Add BHT (Butylated hydroxytoluene) at 0.1 mol% if the reaction mechanism allows. This terminates radical chains that target the
-methyl C-H bonds. -
Alternative Oxidants: Avoid radical-generating oxidants.
-
Avoid: Ceric Ammonium Nitrate (CAN), Fenton’s reagent.
-
Preferred: Dess-Martin Periodinane (DMP) or Swern conditions (non-radical mechanisms).
-
Protocol B: Storage Stability
Fluorinated acetamides can generate peroxides at the
-
Rule: Never store these intermediates in THF or Diethyl Ether for >24 hours.
-
Standard: Store as dry solids under
at -20°C.
Module 2: Metabolic Stability (Drug Design)
For issues regarding high clearance or short half-life in DMPK assays.
The Issue: The
The Solution: Deuteration ( )
Replacing Hydrogen with Deuterium exploits the Kinetic Isotope Effect (KIE) .[1] The C-D bond is stronger and has a lower zero-point energy than the C-H bond, making the rate-limiting step of hydrogen abstraction significantly slower.[1]
Workflow: Implementing the Deuterium Switch
-
Source Material: Replace methylamine (
) with -methylamine ( ) in your amide coupling step. -
Coupling Condition:
-
Reagents:
+ + HATU + DIPEA. -
Note: Due to the
group, the acid is stronger. Ensure pH is maintained at 8.0–8.5 to ensure the amine is free-based for coupling.
-
Visualization: The Metabolic Fate
The following diagram illustrates why the methyl group is lost and how deuteration blocks this pathway.
Figure 1: Mechanism of oxidative demethylation.[2] The "H-Abstraction" step is where deuteration (
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use a Boc group to protect the
-
Recommendation: Use Cbz (Benzyloxycarbonyl) instead of Boc if possible; it is often easier to install on electron-poor nitrogens.
Q2: Why is my fluorinated amide hydrolyzing in water? A: The fluorine atoms make the carbonyl carbon highly electrophilic (super-activated).
-
Fix: Avoid basic aqueous workups (e.g., 1M NaOH washes). Use neutral buffers (Phosphate pH 7) or mild acidic washes (0.5M HCl) during extraction.
Q3: Does the fluorine atom itself oxidize? A: No. The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). It is metabolically robust.[3] The instability is purely electronic influence on the adjacent groups.
References
-
Shao, L., & Hewitt, M. C. (2012). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. (Explains the mechanism of slowing CYP450 metabolism via C-D bonds).
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Authoritative review on how fluorine alters pKa and metabolic stability of neighboring groups).
-
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. (Details the mechanism of N-dealkylation via carbinolamine intermediates).
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Resolving solubility issues of fluoro-acetamides in aqueous buffers
Welcome to the Fluoro-Acetamide Solubility Technical Support Center Ticket ID: FA-SOL-001 | Status: Open | Priority: High
Assigned Specialist: Senior Application Scientist, Lead Discovery Group Context: Optimization of aqueous buffer systems for fluorinated amide motifs in drug discovery.
Executive Summary: The "Fluorine Paradox"
Before troubleshooting, you must understand the chemical anomaly you are working with. You are likely encountering solubility issues not because your compound is simply "hydrophobic," but because of the "Fluorous Effect."
-
The Mechanism: The Carbon-Fluorine (C-F) bond is highly polar (electronegative) yet extremely non-polarizable (tightly held electrons). This creates a "polar hydrophobicity." Unlike a chloro- or bromo-group, a fluoro-group does not participate significantly in London Dispersion Forces.
-
The Consequence: Fluoro-acetamides often exhibit poor solubility in both water (due to hydrophobicity) and standard lipophilic solvents (due to the "fluorous" nature). In aqueous buffers, they are prone to "oiling out" rather than precipitating as a solid, forming colloidal aggregates that are invisible to the naked eye but devastating to assay reproducibility.
Tier 1: Rapid Triage (Common User Errors)
Q: My compound precipitates immediately upon adding my DMSO stock to the buffer. Is my compound insoluble? A: Not necessarily. You are likely experiencing "Solvent Shock" (Kinetic Solubility Failure).
-
The Science: When a DMSO stock (highly ordered solvent shell) is rapidly dumped into water, the mixing enthalpy is exothermic, and the dielectric constant changes instantly. The compound molecules aggregate faster than they can be solvated by water. This is a kinetic phenomenon, not a thermodynamic one.
-
The Fix: Switch to Stepwise Dilution .
-
Dilute your 10mM DMSO stock to 1mM using pure DMSO first.
-
Dilute to 100µM using a 50:50 DMSO:Water mix.
-
Finally, dilute to your assay concentration (e.g., 10µM) in the buffer.
-
Why this works: It allows the solvation shell to reorganize gradually.
-
Q: The solution is clear at room temperature but crashes out at 4°C. Why? A: You are fighting Lattice Energy .
-
The Science: Fluoro-acetamides often pack efficiently in crystal lattices due to C-F···H-N dipole interactions. Lowering the temperature reduces the kinetic energy available to break these lattice interactions.
-
The Fix: If your protein/assay tolerates it, keep buffers at 25°C . If 4°C is mandatory, you must reduce the compound concentration below its Thermodynamic Solubility limit, which is often 2-5x lower at 4°C than at RT.
Tier 2: Advanced Formulation & Chemistry
Q: I adjusted the pH, but solubility didn't change. Isn't the amide bond ionizable? A: Likely not in the physiological range, but Fluorine changes the rules.
-
The Science: A standard acetamide (
) is neutral in water. However, an -fluoro group (F-CH2-CO-NH-R) is a strong Electron Withdrawing Group (EWG). It inductively stabilizes the negative charge on the nitrogen (or the enolate oxygen), potentially lowering the significantly, sometimes into the range of 10-12 depending on the R-group. -
The Fix:
-
Check Structure: If you have a di-fluoro or tri-fluoro acetamide, the proton is much more acidic.
-
Buffer Selection: If your compound has a predicted
of 10, working at pH 7.4 leaves it 99.7% un-ionized (insoluble). Moving to pH 8.5 (if assay permitted) could increase solubility by 10-fold.
-
Q: My buffer has high salt (150mM NaCl). Does this matter? A: Yes. You are seeing the "Salting-Out" Effect.
-
The Science: Ions (Na+, Cl-) demand hydration shells, effectively "stealing" water molecules that would otherwise solvate your drug. Because fluoro-compounds are already on the edge of solubility, high ionic strength pushes them out of solution.
-
The Fix: Reduce NaCl to 50mM or switch to "softer" salts like KCl or organic buffers (Tris/Hepes) without added salts if the protein allows.
Tier 3: The "Nuclear Option" (Additives)
Q: Standard co-solvents (DMSO/Ethanol) aren't working. What now?
A: Switch to Cyclodextrins (HP-
-
The Science: Fluorinated motifs fit exceptionally well into the hydrophobic cavity of cyclodextrins. The fluorine atom forms weak dispersive interactions with the cavity walls, while the hydroxyl outer shell interacts with water.
-
The Protocol: Use 10-20% Hydroxypropyl-
-Cyclodextrin (HP- -CD) in your buffer. This prevents aggregation without denaturing proteins like high % DMSO would.
Visual Troubleshooting Guides
Diagram 1: The Solubility Decision Tree
Caption: Logic flow for diagnosing fluoro-acetamide precipitation issues.
Diagram 2: The "Stepwise Dilution" Workflow
Caption: Method to avoid solvent shock when moving from DMSO to Aqueous Buffer.
Standard Operating Procedures (SOPs)
SOP-01: Kinetic Solubility Assay (Nephelometry)
Use this to determine the maximum concentration usable in your specific assay buffer.
-
Preparation: Prepare a 10mM stock of the fluoro-acetamide in anhydrous DMSO.
-
Plate Setup: Use a clear-bottom 96-well plate.
-
Titration:
-
Row A: Buffer only (Blank).
-
Row B: 1µM compound (0.5% DMSO final).
-
Row C-H: Serial 2-fold increases (2, 4, 8, 16, 32, 64, 128µM).
-
Crucial Step: Ensure final DMSO concentration is constant (e.g., 1%) across all wells to isolate compound solubility from solvent effects.
-
-
Incubation: Shake at 500rpm for 2 hours at RT (25°C).
-
Readout: Measure Absorbance at 600nm (turbidity) or use a Nephelometer.
-
Analysis: Plot OD600 vs. Concentration. The "point of inflection" where OD spikes is your Kinetic Solubility Limit .
Data Summary: Solubility Modifiers for Fluoro-Acetamides
| Modifier | Mechanism | Recommended Conc.[1] | Best For... |
| DMSO | Cosolvent (Dipolar Aprotic) | 0.1% - 5% | General screening; breaking crystal lattice. |
| Tween-20 | Surfactant (Non-ionic) | 0.01% - 0.05% | Preventing "oiling out" / colloidal aggregation. |
| HP- | Inclusion Complex | 10% - 20% (w/v) | High-concentration animal dosing or very lipophilic analogs. |
| Glycerol | Cosolvent (Protogenic) | 5% - 10% | Stabilizing proteins while aiding solubility (mild). |
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Relevance: Foundational text on the "fluorine effect," lipophilicity modulation, and metabolic stability.[2]
-
-
Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. Link
- Relevance: The authoritative source on Kinetic vs. Thermodynamic solubility protocols.
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
-
Relevance: Validation of cyclodextrin use for solubilizing lipophilic pharmacophores.[3]
-
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link
- Relevance: Discusses the impact of DMSO stock precipit
Sources
Validation & Comparative
FTIR characteristic peaks for secondary amine and amide in fluoro-acetamides
This guide details the FTIR spectral distinction between secondary amines (common starting materials or impurities) and fluoro-acetamides (target products). It focuses on the specific spectral shifts induced by the electronegative fluorine atom, a critical detail for accurate characterization in drug development.
Executive Summary
In the synthesis of fluoro-acetamides—a common pharmacophore in medicinal chemistry—FTIR spectroscopy serves as a rapid, non-destructive method for reaction monitoring. The primary challenge lies in distinguishing the N-H vibrational modes of the secondary amine precursor from the amide functionality of the product.
The Critical Distinction:
-
Secondary Amines (
): Characterized by a single, weak N-H stretch (~3300-3350 cm⁻¹) and the absence of a carbonyl band. -
Fluoro-acetamides (
): Characterized by a strong Amide I (C=O) band. Crucially, the -fluorine atom exerts a strong inductive effect (-I), shifting the Amide I band to higher wavenumbers (1680–1740 cm⁻¹) compared to non-fluorinated acetamides (~1650 cm⁻¹).
Technical Comparison: Characteristic Peaks
The following data assumes a standard reaction scenario: converting a Secondary Amine to a Tertiary Fluoro-acetamide (or a Primary Amine to a Secondary Fluoro-acetamide).
Spectral Shift Table
| Functional Group | Vibration Mode | Secondary Amine ( | Fluoro-acetamide Product | Mechanistic Insight |
| N-H Stretch | 3310 – 3350 cm⁻¹ (Single, weak band) | Absent (if Tertiary Amide)~3300 cm⁻¹ (if Secondary Amide) | Tertiary amides lack N-H bonds. Disappearance of this band confirms full conversion of a secondary amine. | |
| Amide I (C=O) | Absent | 1680 – 1740 cm⁻¹ (Strong, sharp) | The electronegative Fluorine pulls density from the | |
| Amide II | Absent | Absent (if Tertiary Amide)1510 – 1570 cm⁻¹ (if Secondary Amide) | Tertiary amides lack the N-H bending mode required for the Amide II band. | |
| C-F Stretch | Absent | 1000 – 1400 cm⁻¹ (Strong, often multiple bands) | Highly diagnostic for fluorine incorporation. Exact position depends on mono-, di-, or tri-fluoro substitution. |
The "Fluorine Shift" Phenomenon
In standard acetamides, the Amide I band appears at 1640–1660 cm⁻¹ . In fluoro-acetamides, the inductive effect of fluorine withdraws electron density from the carbonyl carbon.
-
Effect: This reduces the contribution of the resonance structure
/ , effectively increasing the double-bond character of the carbonyl. -
Result: The peak shifts to higher frequencies.[1]
Experimental Protocol: ATR-FTIR Analysis
This protocol utilizes Attenuated Total Reflectance (ATR) for minimal sample preparation, ideal for monitoring reaction intermediates.
Equipment & Settings
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹ (Standard for resolving Amide I shifts).
-
Scans: 32 (Screening) or 64 (Final Quality Control).
-
Range: 4000 – 600 cm⁻¹.
Step-by-Step Workflow
-
Background Collection: Clean crystal with isopropanol. Collect air background to remove
/ contributions. -
Sample Loading:
-
Liquids: Place 1 drop on the crystal; ensure full coverage.
-
Solids: Place ~5 mg of powder; apply pressure using the anvil until the force gauge reaches the "Green" zone (ensure intimate contact).
-
-
Acquisition: Collect sample spectrum.
-
Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) and "Baseline Correction".
-
Peak Picking:
Decision Logic: Spectral Interpretation
The following diagram illustrates the logic flow for determining if your reaction (Secondary Amine
Figure 1: Decision tree for monitoring the conversion of a secondary amine to a tertiary fluoro-acetamide.
References
-
LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Link
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Link
-
National Institute of Standards and Technology (NIST). (2025). Acetamide Infrared Spectrum. Link
-
Rocky Mountain Labs. (2023). Difference between Primary, Secondary and Tertiary Amines Via FTIR. Link
-
ChemGuide. (2021). Inductive Effects and Electronegativity. Link
Sources
A Comparative Guide to the Potency of N-(4-fluorophenyl) vs. N-(4-chlorophenyl) amino-acetamides for Drug Discovery Professionals
This guide provides an in-depth comparison of the biological potency of N-(4-fluorophenyl)amino-acetamides and N-(4-chlorophenyl)amino-acetamides. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships (SAR) governed by 4-fluoro and 4-chloro substitutions on the N-phenylamino-acetamide scaffold. We will explore how these seemingly minor chemical modifications can lead to significant differences in biological activity, supported by experimental data. This guide will also detail the experimental protocols necessary to elicit such comparative data, providing a framework for your own investigations.
Introduction: The N-Phenylamino-acetamide Scaffold and the Significance of Halogen Substitution
The N-phenylamino-acetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds with applications ranging from antimicrobial to anticancer agents. The strategic modification of this core, particularly on the N-phenyl ring, is a cornerstone of lead optimization. Among the most common modifications is the introduction of halogen atoms. Fluorine and chlorine, both halogens, share some similarities but possess distinct physicochemical properties that can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. Understanding the nuances of substituting a fluorine versus a chlorine atom is therefore critical for rational drug design.
This guide will focus on the para-substitution at the 4-position of the phenyl ring, a common site for modification, to provide a clear and direct comparison.
Comparative Potency: A Data-Driven Analysis
Direct, head-to-head comparisons of the potency of N-(4-fluorophenyl)amino-acetamides and their N-(4-chlorophenyl) counterparts across a wide range of biological targets are not abundantly available in the public literature. However, specific studies on antimicrobial agents provide a valuable dataset for a direct comparison.
Antimicrobial Activity
A study investigating a series of N-(substituted phenyl)-2-chloroacetamides against various microbial strains provides a clear example of the comparative potency. The following table summarizes the antimicrobial activity of the 4-fluoro and 4-chloro substituted compounds.
| Compound | Substituent | Test Organism | Activity (e.g., Zone of Inhibition) |
| Compound A | 4-Fluoro | Staphylococcus aureus | Highly Active |
| Compound B | 4-Chloro | Staphylococcus aureus | Highly Active |
| Compound A | 4-Fluoro | Escherichia coli | Moderately Active |
| Compound B | 4-Chloro | Escherichia coli | Moderately Active |
| Compound A | 4-Fluoro | Candida albicans | Active |
| Compound B | 4-Chloro | Candida albicans | Active |
Data synthesized from studies on N-(substituted phenyl)-2-chloroacetamides, which indicate that both 4-fluoro and 4-chloro derivatives are among the most active compounds in the series against Gram-positive bacteria and pathogenic yeasts.[1]
In this context, both the N-(4-fluorophenyl) and N-(4-chlorophenyl) analogs demonstrated high antimicrobial activity, suggesting that for this particular scaffold and biological target, both substitutions are well-tolerated and contribute favorably to potency. The high activity of these halogenated compounds is attributed to their increased lipophilicity, which facilitates passage through the microbial cell membrane.[1]
While in this specific antimicrobial example the potencies are comparable, broader analyses of large compound libraries often reveal subtle but statistically significant differences. A large-scale molecular matched pair analysis of thousands of compounds revealed that, on average, chlorinated compounds tend to be slightly more active than their fluorinated counterparts in binding assays.[2] This corresponds to an average increase in binding affinity of about 10-12% for chlorinated compounds over fluorinated ones.[2]
Structure-Activity Relationship (SAR) and Physicochemical Properties
The observed biological activity of a compound is a direct consequence of its physicochemical properties. The choice between a fluorine and a chlorine substituent can impact several of these properties, thereby influencing potency.
Physicochemical Properties of Fluorine vs. Chlorine
| Property | Fluorine (F) | Chlorine (Cl) | Implication for Potency |
| van der Waals Radius (Å) | 1.47 | 1.74 | Fluorine is a closer isostere of hydrogen (1.20 Å), allowing for substitution with minimal steric hindrance. Chlorine is larger and can provide more extensive van der Waals interactions with a receptor pocket.[1] |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | Fluorine is the most electronegative element, leading to a highly polarized C-F bond. This can influence pKa of nearby functional groups and lead to specific electrostatic interactions like hydrogen bonds.[1] |
| Lipophilicity (LogP contribution) | +0.14 | +0.71 | Chlorine is significantly more lipophilic than fluorine. Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets, but excessive lipophilicity can lead to poor solubility and off-target effects. |
| Polarizability | Low | Higher | The larger electron cloud of chlorine makes it more polarizable, which can be advantageous for interactions with certain receptor environments. |
Causality Behind Potency Differences
The decision to use a 4-fluoro or 4-chloro substituent should be context-dependent and guided by the specific therapeutic target and desired pharmacological profile.
-
When to Favor Fluorine: The small size of fluorine makes it an excellent choice when exploring SAR without introducing significant steric bulk. Its high electronegativity can be exploited to modulate the acidity or basicity of nearby functional groups, which can be crucial for optimizing binding to a target. Furthermore, the C-F bond is very strong, making it resistant to metabolic degradation and potentially improving the pharmacokinetic profile of a drug candidate.
-
When to Favor Chlorine: The greater lipophilicity and polarizability of chlorine can lead to enhanced binding affinity, particularly in hydrophobic pockets. If the binding site can accommodate the larger size of chlorine, the increased van der Waals interactions can result in higher potency. However, the increased lipophilicity must be carefully balanced to avoid issues with solubility and off-target toxicity.
The following diagram illustrates the key decision-making factors when choosing between fluorine and chlorine substitution in drug design.
Caption: Decision workflow for selecting between 4-fluoro and 4-chloro substitution.
Experimental Protocols for Potency Determination
To empirically determine the potency of N-(4-fluorophenyl) vs. N-(4-chlorophenyl) amino-acetamides, a robust and reproducible experimental setup is essential. Below are representative protocols for determining antimicrobial activity and in vitro cytotoxicity (IC50).
Protocol: Determination of Antimicrobial Activity (Disk Diffusion Method)
This method provides a qualitative to semi-quantitative measure of the antimicrobial activity of a compound.
-
Preparation of Microbial Culture: Inoculate a suitable broth with the test microorganism (e.g., Staphylococcus aureus) and incubate until it reaches the logarithmic growth phase.
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar plates and allow them to solidify.
-
Inoculation of Plates: Evenly spread the microbial culture over the surface of the agar plates using a sterile cotton swab.
-
Application of Test Compounds:
-
Dissolve the N-(4-fluorophenyl)amino-acetamide and N-(4-chlorophenyl)amino-acetamide derivatives in a suitable solvent (e.g., DMSO) to a known concentration.
-
Impregnate sterile paper discs with a defined volume of each compound solution.
-
Place the discs onto the inoculated agar plates.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Protocol: Determination of In Vitro Cytotoxicity (IC50) by MTT Assay
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., PC3 for prostate cancer) at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the N-(4-fluorophenyl)amino-acetamide and N-(4-chlorophenyl)amino-acetamide derivatives in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
The following diagram illustrates the general workflow for an in vitro potency assay.
Caption: A generalized workflow for in vitro potency determination.
Conclusion
The choice between N-(4-fluorophenyl) and N-(4-chlorophenyl) substitution in amino-acetamide derivatives is a nuanced decision that requires careful consideration of the target biology and desired drug properties. While both substitutions can lead to potent compounds, their differing physicochemical properties offer distinct advantages. Fluorine provides a small, metabolically stable, and electronically potent modification, while chlorine offers enhanced lipophilicity and polarizability that can increase binding affinity.
The provided experimental data on antimicrobial agents suggests that in some contexts, both substitutions can yield highly active compounds. However, broader trends suggest that chlorine may offer a slight potency advantage in binding assays. Ultimately, the optimal choice must be determined empirically for each specific drug discovery project. The protocols detailed in this guide provide a solid foundation for conducting such comparative studies, enabling a data-driven approach to lead optimization.
References
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
-
Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial. Arhiv za higijenu rada i toksikologiju. [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]
Sources
Crystal Structure Analysis Guide: N-(4-fluorophenyl)-2-(methylamino)acetamide HCl
Executive Summary
Compound: N-(4-fluorophenyl)-2-(methylamino)acetamide HCl
Class: Fluorinated
This technical guide provides a comparative structural analysis of This compound HCl . It contrasts this specific salt form against its Free Base counterpart and its Non-Fluorinated analog. The analysis focuses on the impact of the 4-fluoro substituent on crystal packing (the "Fluorine Effect") and the stabilization provided by the hydrochloride salt lattice.
Part 1: Comparative Performance Analysis
Structural & Physicochemical Comparison
The following table contrasts the target compound with its primary development alternatives: the Free Base form (often the initial synthesis product) and the Non-Fluorinated analog (N-phenyl-2-(methylamino)acetamide).
| Feature | Target: HCl Salt (4-F) | Alt A: Free Base (4-F) | Alt B: Non-Fluorinated (HCl) |
| Crystal Packing Force | Ionic + H-Bonding (Strong) | H-Bonding + | Ionic + H-Bonding |
| Lattice Energy | High (Stable, High MP) | Lower (Lower MP) | High |
| H-Bond Donors | Amide NH, Ammonium | Amide NH, Amine NH | Amide NH, Ammonium |
| Primary Interaction | |||
| Fluorine Role | Weak | N/A (H-atom is sterically smaller) | |
| Solubility (Aq.) | High (Hydrophilic ionic shell) | Low (Lipophilic aromatic core) | High |
The "Fluorine Effect" in Crystal Engineering
Based on structural studies of fluoro-acetanilides, the introduction of the fluorine atom at the para position (4-position) fundamentally alters the packing motif compared to the non-fluorinated analog.
-
Steric vs. Electronic: While Fluorine is sterically similar to Hydrogen (Van der Waals radius 1.47 Å vs 1.20 Å), its high electronegativity creates a strong dipole.
-
Packing Consequence: In non-fluorinated analogs, packing is often dominated by "herringbone" T-shaped
-interactions. The 4-F substitution often flattens the packing or induces "head-to-tail" stacking to align the C-F dipoles antiparallel to the carbonyl dipoles [1, 2]. -
Disorder: Fluorine substitution can sometimes lead to positional disorder if the crystal lattice allows the ring to flip without significant steric penalty, though this is less common in HCl salts where the chloride ion "anchors" the structure [3].
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol: Single Crystal Growth (Vapor Diffusion)
Objective: Obtain X-ray quality crystals of the HCl salt suitable for SC-XRD.
Reagents:
-
Target Compound: 50 mg
-
Solvent A (Good solvent): Methanol (HPLC Grade)
-
Solvent B (Anti-solvent): Diethyl Ether or Acetone
Workflow:
-
Dissolution: Dissolve 50 mg of the HCl salt in the minimum amount of warm Methanol (~0.5 - 1.0 mL) in a small inner vial (4 mL volume). Ensure the solution is clear; filter through a 0.22
m PTFE syringe filter if necessary to remove nucleation sites. -
Setup: Place the open inner vial inside a larger outer jar (20 mL volume).
-
Diffusion: Carefully add ~5 mL of Diethyl Ether to the outer jar (do not mix with inner vial).
-
Sealing: Cap the outer jar tightly. The ether vapors will slowly diffuse into the methanol, lowering the solubility and driving slow crystallization.
-
Validation: Monitor daily. If precipitate forms immediately, the diffusion was too fast (dilute methanol). If no crystals form after 7 days, scratch the inner vial surface with a glass needle to induce nucleation.
Protocol: Structure Solution & Refinement
Objective: Solve the phase problem and refine the atomic model.
-
Data Collection: Mount crystal on a goniometer at 100 K (cryo-stream) to reduce thermal motion. Collect data using Mo-K
( Å) or Cu-K radiation. -
Reduction: Process raw frames (integration, scaling, absorption correction).
-
Check:
indicates acceptable data merging.
-
-
Solution: Use Direct Methods (SHELXT) or Charge Flipping. The Chloride ion (
) will likely be the heaviest peak and easily located. -
Refinement: Refine using Full-Matrix Least-Squares (SHELXL).
-
Critical Step: Locate the hydrogen atoms on the ammonium nitrogen (
) in the difference Fourier map. Do not place them geometrically if possible; finding them confirms the salt formation and H-bond network.
-
-
Final Metrics: Target
and Goodness of Fit (GoF) .
Part 3: Structural Visualization & Logic
Interaction Network Diagram
The following diagram illustrates the hierarchical stability forces within the crystal lattice of the HCl salt.
Caption: Hierarchical interaction map showing the dominance of the Chloride salt bridge in lattice stabilization, supported by secondary amide hydrogen bonds and tertiary fluorine contacts.
Experimental Workflow: From Powder to Structure
Caption: Step-by-step workflow for converting raw powder into a refined crystal structure model.
References
-
Chisholm, G., et al. (2002). Structural motifs in acetoacetanilides: the effect of a fluorine substituent.[1] Acta Crystallographica Section C. Link
-
Chopra, D., et al. (2012). Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides. CrystEngComm.[2][3] Link
-
Li, D.C., et al. (2006).[4] N-(4-Fluorophenyl)acetamide.[5][6][7][8][9][10] Acta Crystallographica Section E. Link
-
Kang, S.S., et al. (2008).[9] 2-Chloro-N-(4-fluorophenyl)acetamide.[6][9] Acta Crystallographica Section E. Link
-
NIST Chemistry WebBook. Acetamide, N-(4-methylphenyl)- (Non-fluorinated analog data).Link
Sources
- 1. Structural motifs in acetoacetanilides: the effect of a fluorine substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide | C8H7FN2O2 | CID 6400930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound HYDROCHLORIDE CAS#: 1177317-38-2 [m.chemicalbook.com]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
